(3,4-Dimethylphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAZPFKTDKAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357613 | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-18-4 | |
| Record name | 16738-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (3,4-Dimethylphenyl)thiourea
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a comprehensive overview of the synthesis and detailed characterization of (3,4-Dimethylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science.[1] Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[1][2][3] This guide presents detailed experimental protocols, quantitative data, and visual workflows to facilitate its preparation and analysis in a research setting.
Synthesis
The synthesis of N-aryl thioureas can be achieved through several established methods, including the reaction of aryl amines with isothiocyanates, thiophosgene, or carbon disulfide.[2] A common and effective laboratory-scale method involves the in situ generation of an isothiocyanate from an amine, followed by its reaction with an amine. An efficient one-pot synthesis involves the reaction of the corresponding aromatic amine with potassium thiocyanate in the presence of a strong acid.
Reaction Scheme
The synthesis proceeds by reacting 3,4-dimethylaniline with potassium thiocyanate in the presence of hydrochloric acid. The acid protonates the thiocyanate ion, which then reacts with the amine to form the target thiourea derivative.
3,4-Dimethylaniline + KSCN + 2HCl → this compound + KCl + NH₄Cl
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the title compound.
-
Reagent Preparation:
-
Dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (200 mL) in a 500 mL round-bottom flask.
-
If the amine hydrochloride precipitates, gently warm the mixture until a clear solution is obtained. Cool the solution to room temperature.
-
-
Reaction:
-
Prepare a solution of potassium thiocyanate (0.12 mol) in water (50 mL).
-
Slowly add the potassium thiocyanate solution to the stirred amine hydrochloride solution.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours.
-
-
Isolation and Purification:
-
During heating, the this compound will begin to crystallize.
-
After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization process.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the product from a suitable solvent, such as aqueous ethanol, to afford the pure this compound.
-
Dry the purified crystals under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected results from standard analytical techniques.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Experimental Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data: The FT-IR spectrum of thiourea derivatives shows characteristic absorption bands.[4][5]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3450 - 3100 | N-H Stretching | Broad bands corresponding to symmetric & asymmetric stretches. |
| 3100 - 3000 | Aromatic C-H Stretching | Sharp, medium intensity bands. |
| 2980 - 2850 | Aliphatic C-H Stretching | Bands from the two methyl groups. |
| 1620 - 1580 | N-H Bending | Scissoring vibration of the amino groups.[4] |
| 1550 - 1490 | C-N Stretching / Amide II | Coupled C-N stretching and N-H bending. |
| ~1350 | C=S Stretching (Thioamide I) | Often coupled, can be complex. |
| 1300 - 1200 | N-C-N Stretching | Characteristic of the thiourea backbone. |
| ~850 - 750 | C=S Stretching | Lower frequency C=S stretching vibration.[6] |
Table 1: Predicted FT-IR Absorption Bands for this compound.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.
Expected ¹H NMR Data: The proton NMR spectrum provides information on the different types of protons and their environments.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | Ar-NH -C=S |
| ~7.2 - 7.5 | Multiplet | 3H | Aromatic Protons |
| ~7.0 | Singlet (broad) | 2H | C-NH₂ |
| ~2.2 | Singlet | 6H | 2 x Ar-CH₃ |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for this compound.
Expected ¹³C NMR Data: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~181 - 183 | C =S (Thiocarbonyl) |
| ~135 - 140 | Quaternary Ar-C |
| ~120 - 130 | Ar-C H |
| ~19 - 21 | Ar-C H₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.
Expected Data: The molecular formula of this compound is C₉H₁₂N₂S.
-
Molecular Weight: 180.27 g/mol [11]
-
Expected Molecular Ion Peak (M⁺): m/z = 180
-
Protonated Molecular Ion Peak ([M+H]⁺): m/z = 181
X-ray Crystallography
Expected Structural Features:
-
The molecule is likely to be nearly planar, with a slight dihedral angle between the phenyl ring and the thiourea moiety.[12]
-
The crystal packing is expected to be dominated by intermolecular N-H···S hydrogen bonds, forming dimers or extended networks.[12][13] This hydrogen bonding is a key feature influencing the physical properties and biological activity of thioureas.
Representative Crystallographic Data (from analogous structures):
| Parameter | Typical Value Range | Reference Compound |
| C=S Bond Length | 1.68 - 1.71 Å | N-(Aryl)thioureas |
| C-N Bond Length | 1.33 - 1.42 Å | N-(Aryl)thioureas[12] |
| Dihedral Angle | 40 - 70° | N-(3,4-Dichlorophenyl)thiourea[12] |
| N-H···S H-Bond Length | 2.5 - 2.9 Å (H···S distance) | N-(Aryl)thioureas |
Table 4: Representative Crystallographic Parameters for Aryl Thioureas.
Structural Relationship Diagram
Caption: Key structural features of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. This compound - C9H12N2S | CSSB00000184488 [chem-space.com]
- 12. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
(3,4-Dimethylphenyl)thiourea: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of (3,4-Dimethylphenyl)thiourea, a member of the versatile thiourea class of organic compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications as synthetic intermediates.[1][2][3][4] This document outlines the core chemical properties, structural features, and potential biological roles of this specific diarylthiourea derivative, supported by generalized experimental protocols and visual workflows.
Core Chemical Properties and Structure
This compound is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[3][5] This substitution significantly alters its chemical properties. The structure consists of a central thiourea moiety substituted with a 3,4-dimethylphenyl group on one of its nitrogen atoms.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 16738-18-4 | [6][7] |
| Molecular Formula | C₉H₁₂N₂S | [6][8] |
| Molecular Weight | 180.28 g/mol | [6] |
| Canonical SMILES | CC1=CC=C(NC(N)=S)C=C1C | [6] |
| InChI Key | SVVAZPFKTDKAAN-UHFFFAOYSA-N | [6] |
| Parent Thiourea M.P. | 176-182 °C | [5][9] |
Chemical Structure
The two-dimensional chemical structure of this compound highlights the planar thiourea core and the attached aromatic ring.
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted thioureas is a well-established process in organic chemistry.
General Synthesis Pathway
The most common method for preparing N-substituted thioureas involves the reaction of an amine with an appropriate isothiocyanate.[1][10] For this compound, this is typically achieved by reacting 3,4-dimethylaniline with a thiocarbonyl source (like thiophosgene or carbon disulfide) to form the 3,4-dimethylphenyl isothiocyanate intermediate, which is subsequently reacted with ammonia.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. This compound - C9H12N2S | CSSB00000184488 [chem-space.com]
- 7. N-(3,4-DIMETHYLPHENYL)THIOUREA CAS#: 16738-18-4 [m.chemicalbook.com]
- 8. 1-(3,4-dimethylphenyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea | Molport-001-588-591 | Novel [molport.com]
- 9. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(3,4-Dimethylphenyl)thiourea (CAS No. 16738-18-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-Dimethylphenyl)thiourea, a member of the thiourea class of compounds, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological profile, with a focus on its potential as a scaffold in drug discovery. While specific data for N-(3,4-Dimethylphenyl)thiourea is limited in publicly available literature, this guide synthesizes information on closely related analogues to provide insights into its potential applications and areas for further research. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided.
Chemical and Physical Properties
N-(3,4-Dimethylphenyl)thiourea is an organic compound with the chemical formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 3,4-dimethylphenyl group.
| Property | Value | Reference |
| CAS Number | 16738-18-4 | |
| Molecular Formula | C₉H₁₂N₂S | |
| Molecular Weight | 180.27 g/mol | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis
A general and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1] This reaction is typically conducted in a suitable solvent such as acetone or ethanol.[1]
General Synthesis Pathway
The synthesis of N-(3,4-Dimethylphenyl)thiourea would likely proceed via the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia, or alternatively, the reaction of 3,4-dimethylaniline with a thiocyanate salt in the presence of an acid to generate the isothiocyanate in situ, which then reacts with an amine.
General synthesis pathway for N-(3,4-Dimethylphenyl)thiourea.
Illustrative Experimental Protocol for a Related Compound
Materials:
-
Starting pyridazine derivative (0.01 mol)
-
Thiourea (0.01 mol)
-
Dimethylformamide (DMF) (30 ml)
-
Ethanol for crystallization
Procedure:
-
A solution of the starting pyridazine derivative (0.01 mol) and thiourea (0.01 mol) in dimethylformamide (30 ml) is refluxed for 16 hours.[2]
-
The reaction mixture is cooled, and the solid that separates is collected.[2]
-
The crude product is crystallized from ethanol to yield the pure thiourea derivative.[2]
Potential Biological Activities and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][3][4]
Antimicrobial Activity
Thiourea derivatives have shown potential as antimicrobial agents.[5] While specific data for N-(3,4-Dimethylphenyl)thiourea is not available, a related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, has demonstrated moderate antibacterial activity against various strains.
| Bacterial Strain | Inhibition Zone (mm) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |
| E. coli | Moderate |
| S. flexneri | Moderate |
| P. aeruginosa | Moderate |
| S. typhi | Moderate |
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest. The antioxidant activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea has been evaluated using the DPPH radical scavenging assay.
| Assay | IC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |
| DPPH Radical Scavenging | 118.05 |
Enzyme Inhibition
A study on 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea, a structurally related compound, demonstrated significant inhibitory activity against α-amylase, an enzyme relevant to diabetes.[6] The percentage inhibition was reported to be 85 ± 1.9%.[6]
Another related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but it did not show significant activity.
| Enzyme | IC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |
| Acetylcholinesterase (AChE) | >100 |
| Butyrylcholinesterase (BChE) | >100 |
Potential Anti-inflammatory Signaling Pathways
The broader class of N,N'-diarylthioureas has been implicated in anti-inflammatory pathways through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[1] The dual inhibition of COX and 5-LOX is a desirable feature for novel anti-inflammatory drugs.[1]
Potential anti-inflammatory mechanism of diarylthioureas.
Experimental Protocols
The following are detailed protocols for assays relevant to the potential biological activities of N-(3,4-Dimethylphenyl)thiourea.
Agar Well Diffusion Assay for Antimicrobial Activity
Objective: To qualitatively assess the antibacterial activity of a compound.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent alone)
-
Sterile cork borer
Procedure:
-
Prepare a uniform lawn of the test bacterium on the surface of the nutrient agar plates.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Into each well, add a specific volume of the test compound solution, positive control, and negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Workflow for the Agar Well Diffusion Assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solutions at various concentrations
-
Positive control (e.g., ascorbic acid)
-
Methanol
-
96-well microplate or spectrophotometer
Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound solutions at various concentrations
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate to each well.
-
Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the rate of color change.
-
The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
N-(3,4-Dimethylphenyl)thiourea represents a chemical scaffold with potential for further investigation in drug discovery. Based on the activities of related compounds, promising areas of research include its antimicrobial, antioxidant, and enzyme inhibitory properties. Specifically, its potential as an anti-inflammatory agent via the dual inhibition of COX and 5-LOX warrants further investigation.
Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for N-(3,4-Dimethylphenyl)thiourea.
-
Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including quantitative measures such as IC₅₀ and MIC values.
-
Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Exploring structure-activity relationships by synthesizing and testing a library of related derivatives to identify compounds with enhanced potency and selectivity.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of N-(3,4-Dimethylphenyl)thiourea and its analogues. The provided protocols and background information are intended to facilitate further investigation into this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 6. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of (3,4-Dimethylphenyl)thiourea in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3,4-Dimethylphenyl)thiourea is a derivative of thiourea, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide addresses the solubility of this compound.
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed framework for researchers to determine its solubility experimentally. It outlines established methodologies, including the widely used gravimetric and UV-Vis spectrophotometry methods. Furthermore, it discusses the key physicochemical factors that influence the solubility of substituted thiourea derivatives and provides templates for systematic data recording.
Introduction to Thiourea Solubility
Thiourea, the parent compound, exhibits a range of solubilities in different solvents, which is influenced by solute-solvent interactions.[2] For instance, thiourea's solubility is highest in polar protic solvents like methanol and decreases in less polar solvents like ethyl acetate.[2] The introduction of a lipophilic 3,4-dimethylphenyl group to the thiourea core is expected to significantly alter its solubility profile, generally increasing its affinity for less polar or non-polar organic solvents compared to the unsubstituted thiourea.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is fundamental. The following are detailed protocols for robust and reproducible determination of the solubility of this compound.
Synthesis of this compound
Prior to solubility determination, the compound must be synthesized and purified. A common method for synthesizing N-substituted thioureas involves the reaction of an appropriate isothiocyanate with an amine.[3] For this compound, this would typically involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia or a protected amine equivalent. Purity of the synthesized compound is crucial and should be confirmed using techniques such as NMR, FTIR, and melting point analysis before proceeding.
Isothermal Equilibrium Method
The most common approach for determining thermodynamic solubility is the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature.[4] The concentration of the dissolved solute in the supernatant is then measured.
Analytical Method 1: Gravimetric Analysis
The gravimetric method is a reliable and straightforward technique for determining solubility that relies on the precise measurement of mass.[5][6] It is particularly useful when the compound is non-volatile and thermally stable at the drying temperature.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or jacketed glass vessel.
-
Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7] The presence of undissolved solid material at the end of this period is essential.
-
Phase Separation: Cease agitation and allow the solution to settle for at least 30 minutes at the same constant temperature, permitting the excess solid to precipitate.[8]
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size) to prevent any solid particles from being transferred.[8]
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or watch glass).[9] Carefully evaporate the solvent in a fume hood or a drying oven at a temperature well below the compound's decomposition point until a constant weight of the dried solute is achieved.[8]
-
Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute) / (Volume of supernatant sampled)
Analytical Method 2: UV-Visible Spectrophotometry
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is a high-throughput method that requires smaller sample volumes.[4][10]
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
Preparation and Sampling of Saturated Solution: Prepare a saturated solution and sample the clear supernatant as described in the gravimetric method (steps 1-4).
-
Sample Dilution: Dilute a precise volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Acetone | 25 | UV-Vis | ||
| Ethyl Acetate | 25 | UV-Vis | ||
| Dichloromethane | 25 | Gravimetric | ||
| Toluene | 25 | HPLC | ||
| Hexane | 25 | Gravimetric |
Visualized Experimental Workflow and Influencing Factors
Generalized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the solubility of a solid organic compound.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules, as well as external conditions.[1][11]
-
Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is the most critical factor.[11] this compound has a polar thiourea group capable of hydrogen bonding and a non-polar dimethylphenyl group. Its solubility will be highest in solvents with a compatible polarity that can effectively solvate both moieties.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the solute's crystal lattice energy.
-
Molecular Size and Structure: The addition of the dimethylphenyl group increases the molecular size and surface area compared to thiourea, which can affect how efficiently solvent molecules can surround and solvate the solute.[1]
The diagram below illustrates the interplay of these factors.
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3,4-Dimethylphenyl)thiourea, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein is a compilation based on typical values observed for structurally similar aryl thiourea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 1H | NH |
| ~7.5 - 8.0 | br s | 2H | NH₂ |
| ~7.2 - 7.4 | m | 3H | Ar-H |
| 2.24 | s | 6H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 184 | C=S |
| ~137 - 139 | Ar-C (quaternary) |
| ~135 - 137 | Ar-C (quaternary) |
| ~130 - 132 | Ar-CH |
| ~128 - 130 | Ar-CH |
| ~120 - 122 | Ar-CH |
| ~19 - 21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (NH and NH₂) |
| 3100 - 3000 | Medium | C-H Stretching (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretching (Aliphatic) |
| 1620 - 1580 | Strong | N-H Bending |
| 1550 - 1500 | Strong | C=S Stretching (Thioamide I) |
| 1400 - 1300 | Medium | C-N Stretching (Thioamide II) |
| ~820 | Strong | C-H Bending (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 163 | Medium | [M - NH₃]⁺ |
| 134 | Medium | [M - SNH₂]⁺ |
| 106 | High | [C₇H₈N]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aryl thiourea derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied during ¹³C NMR acquisition.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
FTIR spectra are typically recorded on a Fourier Transform Infrared spectrophotometer.
-
Sample Preparation (Solid): The solid sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.[1]
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[2][3]
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe or by being vaporized from a heated crucible.[3]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation.
References
The Multifaceted Biological Potential of Dimethylphenyl Thiourea Derivatives: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the significant and varied biological activities of dimethylphenyl thiourea derivatives, highlighting their potential in the development of new therapeutic agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, quantitative biological data, and mechanistic insights into this promising class of compounds.
Dimethylphenyl thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes the current scientific literature to present a detailed overview of their potential applications.
Synthesis of Dimethylphenyl Thiourea Derivatives
The synthesis of N,N'-disubstituted thioureas, including dimethylphenyl derivatives, is a generally straightforward process. The most common method involves the nucleophilic addition of an amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with a suitable amine or, conversely, by reacting a dimethylaniline with an appropriate isothiocyanate. The reaction is typically carried out in a solvent such as acetone or ethanol.[1]
A general synthetic pathway is illustrated below:
General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.
Anticancer Activity and Underlying Signaling Pathways
Dimethylphenyl thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
For instance, certain thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the proliferation and migration of cancer cells.[2] Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where inhibition of EGFR tyrosine phosphorylation can lead to cell cycle arrest and apoptosis.[3]
The table below summarizes the in vitro anticancer activity of selected dimethylphenyl thiourea derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(...)-thiourea | MOLT-3 (Leukemia) | 5.07 | [4] |
| 1-(4-(trifluoromethyl)phenyl)-3-(...)-thiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 | [2] |
| m-bis-thiourea derivative with 4-CF3 | T47D (Breast Cancer) | 17.33 | [4] |
| p-bis-thiourea derivative with 3,5-diCF3 | T47D (Breast Cancer) | 7.10 | [4] |
| Diarylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [5] |
Below is a simplified representation of the EGFR signaling pathway and a potential point of inhibition by thiourea derivatives.
Inhibition of EGFR signaling by a thiourea derivative.
Antimicrobial Activity
Several dimethylphenyl thiourea derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often structure-dependent, with the nature and position of substituents on the phenyl ring playing a crucial role.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3h (bearing 3,4-diCl-C6H3 moiety) | S. aureus TCH 1516 (MRSA) | 8 | [6] |
| 3h (bearing 3,4-diCl-C6H3 moiety) | E. faecium AR-0783 (VRE) | 16 | [6] |
| TD4 derivative | S. aureus (ATCC 29213) & MRSA (USA 300) | 2 | [5] |
| TD4 derivative | MRSA (ATCC 43300) | 8 | [5] |
| TD4 derivative | Vancomycin-intermediate S. aureus Mu50 | 4 | [5] |
| TD4 derivative | MRSE | 8 | [5] |
| TD4 derivative | E. faecalis (ATCC 29212) | 4 | [5] |
| 4-chloro-3-nitrophenylthioureas (20, 22) | Staphylococci | 2-4 | [7] |
| Thiourea derivatives 1, 2, 4, 8, 9, 10, 12 | S. aureus & S. epidermidis | 4-32 | [8] |
Enzyme Inhibition
The inhibitory activity of dimethylphenyl thiourea derivatives extends to various enzymes that are implicated in different diseases. This includes enzymes involved in neurodegenerative diseases and metabolic disorders.
| Compound | Target Enzyme | IC50 | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL | [9] |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | [9] |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E) | α-amylase | 85 ± 1.9% inhibition | [3] |
| AH derivative | α-glucosidase | 47.9 µM | [3] |
| AH derivative | PTP1B | 79.74 µM | [3] |
| Alkyl chain-linked thiourea derivative (3c) | Urease | 10.65 ± 0.45 mM | [10] |
| Alkyl chain-linked thiourea derivative (3g) | Urease | 15.19 ± 0.58 mM | [10] |
Experimental Protocols
This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.
General Procedure for the Synthesis of N-(2,4-dimethylphenyl)-N'-substituted-thioureas
To a solution of the appropriately substituted amine (1.0 equivalent) in acetone, an equimolar amount of 2,4-dimethylphenyl isothiocyanate is added. The reaction mixture is stirred at room temperature for a specified duration (typically 1-3 hours) and monitored by Thin Layer Chromatography (TLC).[11] Upon completion, the solvent is often removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield the desired thiourea derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in the broth within the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future design and development of novel dimethylphenyl thiourea derivatives as potent therapeutic agents. The presented data and protocols are intended to catalyze further research into this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
- 8. benthamscience.com [benthamscience.com]
- 9. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of the core synthetic methodologies for substituted thioureas, a class of compounds with significant and expanding applications in medicinal chemistry, organocatalysis, and materials science.[1][2] Thiourea derivatives are integral scaffolds in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[3][4][5][6] This guide details the most prevalent synthetic routes, offering comprehensive experimental protocols, quantitative data for reaction optimization, and mechanistic diagrams to facilitate practical application in a research and development setting.
Synthesis from Isothiocyanates and Amines
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[7][8] This reaction is highly efficient, often proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it a preferred route for generating diverse compound libraries.[9] The reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable thiourea product.[9]
Caption: General synthesis of thioureas from isothiocyanates and amines.
Table 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates
| Entry | Isothiocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl isothiocyanate | 2-Aminothiazole | Toluene | Reflux | - | 65 | [22] |
| 2 | Phenyl isothiocyanate | Aniline | Dichloromethane | Room Temp | - | ~Quantitative | [12] |
| 3 | Benzyl isothiocyanate | Various Amines | Dichloromethane | Room Temp | 1-2 | High | [10, 12] |
| 4 | 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine | Dichloromethane | Room Temp | - | High | [22] |
Experimental Protocol: General Synthesis in Solution [10]
-
Setup: In a round-bottom flask, dissolve the desired amine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Addition: To the stirred amine solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Synthesis from Amines and Carbon Disulfide
A versatile and environmentally friendly approach for synthesizing both symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide (CS₂), often in an aqueous medium. [4, 6, 7] This method avoids the use of potentially toxic isothiocyanate intermediates. [8] The reaction typically proceeds through the formation of a dithiocarbamate salt, which can then react further. For symmetrical thioureas, the dithiocarbamate intermediate is often oxidized. For unsymmetrical thioureas, the intermediate reacts with a second, different amine. [5, 20]
Caption: General synthesis of symmetrical thioureas from amines and CS₂.
Table 2: Synthesis of Substituted Thioureas using Carbon Disulfide
| Entry | Amine 1 | Amine 2 | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Butylamine | Butylamine | CBr₄, DMF, RT | 0.5 | 96 | [11] |
| 2 | Aniline | Aniline | CBr₄, DMF, RT | 1.0 | 92 | [11] |
| 3 | Primary Amine (10 mmol) | Second Primary Amine (10 mmol) | Water, CS₂ (12 mmol), RT | 4-6 | Good to Excellent | [5] |
| 4 | Aliphatic Primary Amine | Aliphatic Primary Amine | Aqueous medium, RT | - | High | [4, 6] |
| 5 | Ethylenediamine (1.83 mol) | (Intramolecular) | Ethanol/Water, CS₂, Reflux | 10-11 | High | [18] |
Experimental Protocol: Synthesis of Unsymmetrical Thioureas in Water [5]
-
Setup: To a solution of a primary amine (10 mmol) in water (20 mL) in a suitable flask, add carbon disulfide (12 mmol).
-
Addition: Add a second, different primary amine (10 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, collect the solid product by filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product under vacuum.
Synthesis from Thiophosgene or Thiocarbamoyl Chlorides
While less common due to the high toxicity and moisture sensitivity of thiophosgene (CSCl₂), this reagent provides a route to thioureas, particularly when other methods are not feasible. [14, 27] The reaction typically proceeds in two steps: thiophosgene first reacts with one equivalent of an amine to form a thiocarbamoyl chloride intermediate, which is then reacted with a second amine to yield the final thiourea. [14, 28] Using isolated thiocarbamoyl chlorides offers a safer, more controlled alternative. [13, 16]
Caption: Two-step synthesis of thioureas via a thiocarbamoyl chloride intermediate.
Table 3: Synthesis of N,N'-Disubstituted Thioureas from Thiocarbamoyl Chloride
| Entry | Thiocarbamoyl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-Methyl-N-phenylthiocarbamoyl chloride | Primary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 85-95 | [16] |
| 2 | N-Methyl-N-phenylthiocarbamoyl chloride | Secondary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | High | [13] |
| 3 | N-Methyl-N-phenylthiocarbamoyl chloride | Sterically Hindered Amine | DIEA | Dichloromethane (DCM) | 25 | 85-95 | [16] |
| 4 | N-Methyl-N-phenylthiocarbamoyl chloride | Primary Amine | Pyridine | Tetrahydrofuran (THF) | 25 | 80-90 | [16] |
Experimental Protocol: Using N-Methyl-N-phenylthiocarbamoyl Chloride [13, 16]
-
Setup: To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Addition: Slowly add a solution of N-Methyl-N-phenylthiocarbamoyl chloride (1.0 eq.) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization.
Other Synthetic Routes
Several other methods for synthesizing thioureas exist, each with specific advantages.
-
From Cyanamides: The reaction of cyanamides with hydrogen sulfide (H₂S) can produce thiourea. [2, 26] This method is more relevant for the industrial production of unsubstituted thiourea but can be adapted for substituted derivatives. [3] The reaction of an isothiocyanate with cyanamide also yields cyanothioureas. [21]
-
From Ureas: Unsubstituted or substituted ureas can be converted to their corresponding thioureas through thionation, most commonly using Lawesson's reagent. [2, 30] This is a direct way to access a thiourea from its more common oxygen analog. Under optimal conditions (mass ratio of urea to Lawesson's reagent = 2:1, 75°C, 3.5 h), yields can exceed 62%. [2, 30]
-
From Isocyanides: A completely atom-economic, three-component reaction of isocyanides, aliphatic amines, and elemental sulfur can produce thioureas in excellent yields at nearly ambient temperatures. [1, 19]
Conclusion: Relevance in Drug Development
The synthetic versatility of substituted thioureas allows for the creation of large, diverse chemical libraries essential for modern drug discovery. The thiourea moiety acts as a key pharmacophore, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. [36] This has led to the development of thiourea-containing drugs for a range of diseases, including cancer, bacterial infections, and viral illnesses. [29, 33, 36] The methodologies outlined in this guide provide the foundational chemical knowledge required for researchers to design, synthesize, and optimize novel thiourea derivatives as potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure in the solid state.[4] This technical guide provides an in-depth overview of the core principles and methodologies involved in the crystal structure analysis of thiourea compounds, offering a valuable resource for researchers in drug design and development.
The Foundation: Synthesis and Crystallization
The journey into the crystal structure of a thiourea compound begins with its synthesis and subsequent crystallization. A common synthetic route involves the reaction of an acyl or aryl isothiocyanate with a primary or secondary amine.[2][5]
Example Synthetic Protocol:
Formation of Isothiocyanate: An acid chloride is reacted with potassium thiocyanate (KSCN) in a dry solvent like acetone. The mixture is typically refluxed to drive the reaction to completion.[5]
Thiourea Derivative Synthesis: A solution of the desired amine in the same solvent is then added dropwise to the isothiocyanate solution at room temperature. The reaction mixture is stirred for a specified period, often a few hours, to yield the thiourea derivative.[5]
Purification and Crystallization: The crude product is purified, commonly by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane).[5] Slow evaporation of the solvent is a widely used technique to obtain single crystals of sufficient quality for X-ray diffraction analysis.
The Primary Tool: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[1][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal, free of significant defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal while it is being irradiated with X-rays, and a detector records the intensities and positions of the diffracted beams. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 123 K), to minimize thermal vibrations of the atoms.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then "solved" using computational methods, which provides a preliminary model of the atomic positions. This model is subsequently "refined" to improve the agreement between the calculated and observed diffraction patterns, resulting in a highly accurate and detailed three-dimensional structure.[8]
The logical workflow for crystal structure determination is illustrated in the following diagram:
Interpreting the Data: Key Crystallographic Parameters
The output of a successful SC-XRD experiment is a wealth of quantitative data that describes the crystal structure. This data is crucial for understanding the compound's conformation, stability, and potential interactions with biological targets.
Unit Cell Parameters and Crystal System
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between them (α, β, γ) define the crystal system. Thiourea compounds have been observed to crystallize in various systems, including monoclinic and triclinic.[5][9]
Bond Lengths and Angles
The precise measurement of bond lengths and angles within the thiourea molecule provides insights into its electronic structure and conformation. For instance, the C=S bond length is a key indicator of the thione character.[9]
Intermolecular Interactions
Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in stabilizing the crystal packing of thiourea derivatives.[6][10] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen (if present in an acyl group) atoms act as acceptors.[6] These interactions dictate the supramolecular architecture of the crystal.
The common types of intermolecular interactions observed in thiourea crystals are depicted below:
Quantitative Crystallographic Data of Selected Thiourea Derivatives
The following tables summarize crystallographic data for several thiourea compounds reported in the literature, providing a comparative overview.
Table 1: Crystal Data and Structure Refinement Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| HL² | C₁₄H₁₉ClN₂OS | Monoclinic | P2₁/n | 11.1405(16) | 9.7015(12) | 14.790(2) | 90 | 106.547(7) | 90 | [5] |
| cis-[Pt(L⁴-S,O)₂] | C₄₀H₂₈Cl₂N₄O₂PtS₂ | Triclinic | P-1 | 8.9919(3) | 14.7159(6) | 15.7954(6) | 113.9317(18) | 97.4490(18) | 105.0492(16) | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | C₁₃H₁₇ClN₂S | Monoclinic | P2₁/n | - | - | - | - | - | - | [9] |
| 1-(1,1-dibutyl)-3-phenylthiourea (4) | C₁₅H₂₄N₂S | Trigonal | R3:H | - | - | - | - | - | - | [9] |
| --INVALID-LINK--·H₂O | C₆H₂₆Cu₂N₁₂O₅S₇ | Triclinic | P1 | 11.079(2) | 11.262(1) | 12.195(2) | 64.84(1) | 76.12(1) | 66.06(1) | [11] |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-Benzoyl-3-(4-methoxyphenyl)thiourea
| Bond/Angle | Experimental (XRD) | Calculated (DFT) |
| Bond Lengths (Å) | ||
| S1-C8 | 1.673(2) | 1.684 |
| O1-C7 | 1.233(2) | 1.229 |
| N1-C7 | 1.385(2) | 1.391 |
| N1-C8 | 1.388(2) | 1.393 |
| N2-C8 | 1.334(2) | 1.348 |
| Bond Angles (°) | ||
| N1-C7-O1 | 121.2(2) | 121.3 |
| N1-C8-N2 | 117.2(2) | 117.8 |
| N1-C8-S1 | 118.9(1) | 118.8 |
| N2-C8-S1 | 123.9(1) | 123.4 |
| Data extracted from Raza et al. (2022)[12][13] |
Complementary Techniques and Computational Modeling
While SC-XRD provides the definitive solid-state structure, other techniques and computational methods offer complementary information.
-
Spectroscopic Methods: FT-IR and NMR spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized thiourea derivatives.[1][14]
-
Computational Chemistry: Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry in the gas phase and compare it with the experimental crystal structure.[8][13][15] This comparison can reveal the influence of intermolecular interactions on the molecular conformation in the solid state. Furthermore, computational methods can be used to predict crystal structures and analyze intermolecular interaction energies.[16][17]
Conclusion
The crystal structure analysis of thiourea compounds is a multifaceted process that integrates organic synthesis, single-crystal X-ray diffraction, and computational modeling. A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-activity relationships and guiding the rational design of new therapeutic agents. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing the role of thiourea derivatives in drug development.
References
- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 11. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 13. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
Tautomeric Forms of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dimethylphenyl)thiourea, a derivative of thiourea, exhibits thione-thiol tautomerism, a phenomenon of significant interest in medicinal chemistry and drug design due to its influence on the molecule's reactivity, polarity, and binding characteristics. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing their structural aspects, the equilibrium between them, and the analytical techniques employed for their characterization. While specific quantitative data for this compound is not extensively available in the current literature, this guide synthesizes information from closely related thiourea derivatives to present a robust framework for its study. Methodologies for synthesis, spectroscopic analysis, and computational investigation are presented to facilitate further research and application in drug development.
Introduction to Thiourea Tautomerism
Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers with different functional groups: a thioketone and a thio-enol (or iminothiol), respectively.
The thione form is generally the more stable and predominant tautomer in most conditions[1]. The position of the equilibrium is influenced by several factors, including the electronic effects of the substituents on the phenyl ring, the polarity of the solvent, and hydrogen bonding interactions[2].
Tautomeric Forms of this compound
The two primary tautomeric forms of this compound are the thione form, N-(3,4-dimethylphenyl)thiourea, and the thiol form, (3,4-dimethylphenyl)carbonimidothioic acid.
Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.
Synthesis of this compound
A common and effective method for the synthesis of N-arylthioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. For this compound, the synthesis would involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia. An alternative, well-established protocol involves the use of carbon disulfide and an amine.
Experimental Protocol: Synthesis from 3,4-Dimethylaniline and Carbon Disulfide
This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
3,4-Dimethylaniline
-
Carbon disulfide (CS₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other desulfurizing agent
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Add the desulfurizing agent (e.g., DCC, 1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude 3,4-dimethylphenyl isothiocyanate is then reacted with a solution of ammonia in a suitable solvent (e.g., ethanol) to yield this compound.
-
The final product can be purified by recrystallization.
Spectroscopic Characterization of Tautomeric Forms
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to identify and quantify the tautomeric forms of thiourea derivatives.
Infrared (IR) Spectroscopy
The thione and thiol forms exhibit distinct vibrational frequencies.
| Functional Group | Tautomeric Form | Characteristic IR Absorption (cm⁻¹) | Reference |
| C=S (Thione) | Thione | ~700-850 | [3] |
| N-H | Thione | ~3100-3400 | [3] |
| C=N | Thiol | ~1640-1690 | [1] |
| S-H (Thiol) | Thiol | ~2550-2600 (often weak) | [4] |
Note: The C=S stretching vibration is often coupled with other vibrations and can be broad. The presence of a sharp band in the 2550-2600 cm⁻¹ region would be indicative of the thiol tautomer, though its absence is not conclusive due to its typically weak intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy can provide evidence for the existence of both tautomers in solution.
¹H NMR:
-
Thione Form: The N-H protons of the thione tautomer are expected to appear as broad singlets in the range of δ 7.0-10.0 ppm.
-
Thiol Form: The S-H proton of the thiol tautomer would likely appear as a sharp singlet, with its chemical shift being solvent-dependent. The imine proton (C=N-H) would also have a characteristic chemical shift.
¹³C NMR:
-
Thione Form: The most significant signal is that of the thiocarbonyl carbon (C=S), which is typically found in the range of δ 180-200 ppm.
-
Thiol Form: The C=N carbon of the thiol tautomer would resonate at a different chemical shift, generally upfield from the C=S signal.
Due to the expected low abundance of the thiol form, its signals may be difficult to detect under standard NMR acquisition parameters. Techniques such as low-temperature NMR or the use of specific solvents that may stabilize the thiol form could be employed.
Computational Analysis of Tautomerism
Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities and electronic properties of tautomers.
Computational Protocol:
A suggested computational workflow for studying the tautomerism of this compound is as follows:
Caption: A typical computational workflow for studying tautomerism.
Methodology Details:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Functional and Basis Set: A common and reliable combination for geometry optimization is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate energy calculations, a functional like M06-2X or ωB97X-D with a larger basis set such as 6-311++G(d,p) is recommended[5].
-
Solvent Effects: To model the system in a solution phase, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed[5].
-
Analysis: The relative Gibbs free energies (ΔG) of the tautomers can be used to calculate the equilibrium constant (K_eq) using the equation: ΔG = -RT ln(K_eq).
Quantitative Data Summary (Based on Related Compounds)
Direct experimental quantitative data for the tautomeric equilibrium of this compound is scarce. However, studies on thiourea and other N-arylthioureas consistently show a strong preference for the thione tautomer.
| Compound | Method | Solvent | Predominant Tautomer | Quantitative Data (approx.) | Reference |
| Thiourea | Potentiometric Titration | Aqueous | Thione | >98% | [6] |
| Thioacetamide | Basicity Method | Aqueous H₂SO₄ | Thione | pK_T = -8.6 | [7] |
| N-Phenylthiourea | Computational (DFT) | Gas Phase | Thione | ΔE (Thiol-Thione) > 5 kcal/mol | [8] |
Based on these data, it can be reasonably inferred that the thione form of this compound is the overwhelmingly predominant species in most solvents. The electron-donating nature of the two methyl groups on the phenyl ring is not expected to significantly shift the equilibrium towards the thiol form.
Conclusion
The tautomerism of this compound is characterized by a strong preference for the thione form. This guide has provided a comprehensive overview of the structural and spectroscopic features of the thione and thiol tautomers. While direct quantitative data for this specific molecule is limited, the provided experimental and computational protocols, based on established methods for similar compounds, offer a solid foundation for researchers and drug development professionals to further investigate and characterize the tautomeric behavior of this compound and its derivatives. A thorough understanding of this tautomeric equilibrium is crucial for predicting the molecule's physicochemical properties and its interactions in biological systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Health and Safety of (3,4-Dimethylphenyl)thiourea and its Analogs
Disclaimer: Direct and comprehensive experimental data for (3,4-Dimethylphenyl)thiourea is limited in publicly available scientific literature. This guide provides a detailed overview based on the established health and safety profiles of the parent compound, Thiourea, and other structurally related thiourea derivatives. The information presented herein should be considered as a predictive and precautionary guide for researchers, scientists, and drug development professionals.
Thiourea and its derivatives are a versatile class of organosulfur compounds utilized in a wide array of industrial and research applications, from organic synthesis to medicinal chemistry.[1] Their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties, make them valuable scaffolds in drug discovery.[2] However, this biological activity also necessitates a thorough understanding of their potential health and safety risks.
This technical guide summarizes the available toxicological data for thiourea as a representative compound, outlines general safety precautions, and provides standardized experimental workflows for assessing the biological and toxicological properties of thiourea derivatives.
Health and Safety Information
Exposure to thiourea and its derivatives can occur through inhalation, skin contact, and ingestion.[3] Short-term exposure may lead to irritation of the skin, eyes, and respiratory system.[3][4] More significant and prolonged exposure poses more severe health risks, including potential disruption of the thyroid gland.[3]
GHS Hazard Statements for Thiourea (as a representative compound):
-
H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[5][6]
-
H411: Toxic to aquatic life with long lasting effects.[5][6]
Precautionary Statements: It is imperative to obtain special instructions before use and not to handle the compound until all safety precautions have been read and understood.[5] Standard laboratory safety practices should be strictly followed, including washing hands thoroughly after handling and avoiding eating, drinking, or smoking in the work area.[6] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5][6]
Quantitative Toxicological Data for Thiourea
The following table summarizes the available acute toxicity data for Thiourea, which can serve as a conservative estimate for its derivatives.
| Toxicity Endpoint | Value | Species | Route | Reference |
| LD₅₀ (Lethal Dose, 50%) | >2000 - 2500 mg/kg bw | Rat | Oral | [5] |
| LD₅₀ (Lethal Dose, 50%) | >2800 mg/kg bw | Rabbit | Dermal | [5] |
| LC₅₀ (Lethal Conc., 50%) | >195 mg/m³ (4 h) | Rat | Inhalation | [5] |
Experimental Protocols
Researchers investigating the biological activity or toxicity of this compound or its analogs can adapt the following generalized experimental protocols.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Logical Workflow for Hazard Mitigation
The following diagram illustrates a logical workflow for mitigating the hazards associated with handling thiourea derivatives in a research setting.
References
Methodological & Application
Application Notes and Protocols for (3,4-Dimethylphenyl)thiourea as a Corrosion Inhibitor for Steel
Introduction
(3,4-Dimethylphenyl)thiourea is a derivative of thiourea, a class of organic compounds known for their effective corrosion inhibition properties for various metals and alloys, particularly steel in acidic environments.[1][2][3][4] The presence of sulfur and nitrogen atoms, along with the aromatic ring, in the molecular structure of this compound suggests its potential to function as an efficient corrosion inhibitor. These heteroatoms can act as adsorption centers on the steel surface, forming a protective layer that isolates the metal from the corrosive medium.[3][5] This document provides detailed protocols for the synthesis and evaluation of this compound as a corrosion inhibitor for steel.
Synthesis of this compound
A common method for the synthesis of N-aryl-thioureas is the reaction of the corresponding amine with an isothiocyanate. For this compound, a plausible synthesis route involves the reaction of 3,4-dimethylaniline with a source of thiocyanate. A general procedure is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Reagent Addition: To this solution, add an equimolar amount of an appropriate thiocyanate source, such as ammonium thiocyanate, followed by the slow addition of an acid (e.g., hydrochloric acid) to generate isothiocyanic acid in situ.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Experimental Evaluation of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor for steel can be evaluated using various electrochemical and gravimetric techniques. The following protocols are standard methods used for such evaluations.
1. Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol 2: Weight Loss Measurement
-
Specimen Preparation: Prepare steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh each steel coupon.
-
Immersion Test: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), wash with distilled water, dry, and reweigh.
-
Calculations:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Illustrative Data from Weight Loss Measurements
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 150.2 | 5.89 | - |
| 0.1 | 45.1 | 1.77 | 70.0 |
| 0.5 | 22.5 | 0.88 | 85.0 |
| 1.0 | 12.0 | 0.47 | 92.0 |
| 2.0 | 9.0 | 0.35 | 94.0 |
2. Electrochemical Measurements
Electrochemical techniques provide faster results and insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode setup with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
Protocol 3: Potentiodynamic Polarization
-
Cell Setup: Place the prepared steel working electrode in the electrochemical cell containing the corrosive solution with or without the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the Tafel curves (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Illustrative Data from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 250 | 75 | -120 | - |
| 0.5 | -470 | 40 | 70 | -115 | 84.0 |
| 1.0 | -465 | 22 | 68 | -112 | 91.2 |
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and OCP: Follow steps 1 and 2 of the potentiodynamic polarization protocol.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the data as Nyquist and Bode plots. The Nyquist plot for steel in acidic solution typically shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Illustrative Data from Electrochemical Impedance Spectroscopy
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 200 | - |
| 0.5 | 300 | 50 | 83.3 |
| 1.0 | 550 | 30 | 90.9 |
3. Surface Analysis
Surface analysis techniques are used to visualize the morphology of the steel surface and confirm the adsorption of the inhibitor.
Protocol 5: Scanning Electron Microscopy (SEM)
-
Sample Preparation: Immerse steel coupons in the corrosive medium with and without the inhibitor for a set duration.
-
Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and dry them.
-
Imaging: Mount the samples on stubs and coat with a thin layer of a conductive material (e.g., gold) if necessary. Observe the surface morphology under the SEM. A smoother surface in the presence of the inhibitor compared to the pitted and rough surface in its absence indicates effective inhibition.
Diagrams
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Inhibition of steel corrosion by thiourea derivatives - eprints@NML [eprints.nmlindia.org]
- 3. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijaet.org [ijaet.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application of (3,4-Dimethylphenyl)thiourea in Organic Synthesis: A Detailed Guide for Researchers
(3,4-Dimethylphenyl)thiourea , a versatile organosulfur compound, serves as a valuable reagent in the field of organic synthesis, particularly in the construction of heterocyclic frameworks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing its use as a key building block in the synthesis of biologically relevant molecules. While the broader class of dimethylphenyl thioureas is recognized for its potential in organocatalysis, the primary documented application of the 3,4-disubstituted isomer is as a nucleophilic reactant.
Synthesis of Aminothiazole Derivatives
This compound is a key precursor in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction involves the condensation of a thiourea with an α-haloketone. The resulting aminothiazole scaffold is a prevalent motif in many biologically active compounds.
Application Note:
The reaction between this compound and an appropriate α-bromoketone provides a direct and high-yielding route to 2-amino-4-aryl-5-substituted-thiazole derivatives. These products can serve as intermediates in the synthesis of potential therapeutic agents, including inhibitors of enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a target in anti-infective drug discovery.[1][2][3] The reaction proceeds readily in a suitable solvent like ethanol, often with high efficiency.
Quantitative Data:
| Product | Reactant 1 | Reactant 2 | Solvent | Yield | Reference |
| 2-((3,4-dimethylphenyl)amino)-4-(aryl)thiazole derivative | This compound | α-bromo-arylketone | Ethanol | 95% | [1][2][3] |
Experimental Protocol: Synthesis of a 2-((3,4-dimethylphenyl)amino)thiazole derivative
Materials:
-
This compound (1.0 equiv)
-
α-bromo-arylketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) (1.0 equiv)[1][2][3]
-
Ethanol (sufficient to dissolve reactants)
Procedure:
-
To a solution of the α-bromo-arylketone (1.0 equiv) in ethanol, add this compound (1.0 equiv).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((3,4-dimethylphenyl)amino)thiazole derivative as a solid.[1][2][3]
Below is a diagram illustrating the general workflow for the synthesis of aminothiazole derivatives.
General Synthesis of this compound
For researchers interested in preparing the title compound, a straightforward method involves the reaction of 3,4-dimethylaniline with an isothiocyanate or a source of thiocarbonyl.
Application Note:
The synthesis of this compound can be achieved through the reaction of 3,4-dimethylaniline with an acyl isothiocyanate, which is often generated in situ from the corresponding acyl chloride and a thiocyanate salt. This method provides a reliable route to the desired thiourea derivative.
Experimental Protocol: Synthesis of 3-Acetyl-1-(3,4-dimethylphenyl)thiourea (A related derivative)
While a specific protocol for the unsubstituted this compound was not detailed in the searched literature, a representative procedure for a related acetylated derivative is provided below. This can be adapted by using an appropriate starting isothiocyanate.
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
3,4-Dimethylaniline
-
Acetone
Procedure:
-
Prepare acetyl isothiocyanate in situ by adding a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
Reflux the reaction mixture for 30 minutes.
-
After cooling to room temperature, add a solution of 3,4-dimethylaniline (0.10 mol) in acetone (10 ml).
-
Reflux the mixture for an additional 3 hours.
-
Pour the reaction mixture into acidified cold water to precipitate the product.
-
Recrystallize the precipitate from a suitable solvent like acetonitrile to obtain the pure 3-acetyl-1-(3,4-dimethylphenyl)thiourea.
The following diagram illustrates the logical relationship in the synthesis of a substituted this compound.
Conclusion
Currently, the documented utility of this compound in organic synthesis is primarily as a nucleophilic building block for the construction of heterocyclic systems, with a notable application in the high-yielding synthesis of aminothiazoles. While the catalytic potential of the broader class of dimethylphenyl thioureas is established, specific applications of the 3,4-isomer in organocatalysis are not yet widely reported in the scientific literature. The provided protocols offer a solid foundation for the use of this reagent in the synthesis of complex molecules for further investigation in medicinal chemistry and drug development.
References
Application Notes and Protocols for Using (3,4-Dimethylphenyl)thiourea in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of (3,4-Dimethylphenyl)thiourea. The protocols outlined below are based on established methods for assessing the antimicrobial activity of thiourea derivatives.[1][2][3][4][5]
I. Application Notes
This compound belongs to the thiourea class of compounds, which are recognized for their wide-ranging biological activities, including antimicrobial effects.[2][4] Thiourea derivatives have demonstrated potential as antibacterial and antifungal agents.[2][4][6] Their mechanism of action is often linked to the inhibition of essential microbial enzymes.[1] The antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring.[1]
The following protocols describe two standard and widely used methods for determining the antimicrobial activity of a compound: the Agar Well Diffusion Assay for preliminary screening of antimicrobial activity and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10][11][12]
II. Experimental Protocols
A. Protocol 1: Agar Well Diffusion Assay
This method is used for the initial qualitative screening of the antimicrobial activity of this compound.[7][8][11][12]
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
-
Negative control (solvent alone, e.g., DMSO)
-
Incubator
-
Calipers
Procedure:
-
Preparation of Media: Prepare MHA or SDA according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.
-
Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plates to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[8][11]
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare the desired test concentration.
-
Application of Test Compound and Controls: Add a specific volume (e.g., 50-100 µL) of the this compound solution into the designated wells.[1][11] In separate wells on the same plate, add the positive control and the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[7][8]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers.[7]
B. Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantify the antimicrobial activity of this compound by determining the lowest concentration that inhibits the visible growth of a microorganism.[9][10][13]
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
DMSO
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.
-
Preparation of Inoculum: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][10]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[1][9]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells), resulting in a final volume of 200 µL per well.[1]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][13] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[1]
III. Data Presentation
The following tables are examples of how to present the quantitative data obtained from the antimicrobial assays.
Table 1: Zone of Inhibition of this compound and Control
| Test Microorganism | This compound (Concentration) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (DMSO) | Zone of Inhibition (mm) |
| Staphylococcus aureus | e.g., 100 µg/mL | [Insert Data] | e.g., Ciprofloxacin (10 µg/mL) | [Insert Data] | N/A | 0 |
| Escherichia coli | e.g., 100 µg/mL | [Insert Data] | e.g., Ciprofloxacin (10 µg/mL) | [Insert Data] | N/A | 0 |
| Candida albicans | e.g., 100 µg/mL | [Insert Data] | e.g., Fluconazole (25 µg/mL) | [Insert Data] | N/A | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Control
| Test Microorganism | This compound MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] |
| Candida albicans | [Insert Data] | [Insert Data] |
Note: The above tables are templates. The actual concentrations and controls should be optimized based on the specific experimental design.
IV. Mandatory Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 6. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
(3,4-Dimethylphenyl)thiourea: A Versatile Ligand for the Synthesis of Bioactive Metal Complexes
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
(3,4-Dimethylphenyl)thiourea is a versatile ligand that readily forms stable complexes with a variety of transition metals, leading to compounds with significant potential in medicinal chemistry and materials science. The presence of the sulfur and nitrogen donor atoms in the thiourea moiety allows for diverse coordination modes, including monodentate and bidentate chelation.[1][2] The dimethylphenyl group influences the electronic properties and steric hindrance of the ligand, which in turn affects the geometry, stability, and biological activity of the resulting metal complexes.[2]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of metal complexes. It also summarizes key characterization data and biological activities, offering a foundational resource for researchers exploring the potential of these compounds.
Synthesis of this compound Ligand
The synthesis of N,N'-disubstituted thioureas, such as this compound, is a straightforward process. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. For the synthesis of the title compound, 3,4-dimethylaniline is reacted with an appropriate isothiocyanate.[3]
Experimental Protocol: Synthesis of 1-(3,4-Dimethylphenyl)thiourea
This protocol describes the synthesis of the ligand from 3,4-dimethylaniline and ammonium thiocyanate.
Materials:
-
3,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylaniline in a minimal amount of ethanol.
-
Slowly add concentrated HCl to the solution with stirring until the formation of the hydrochloride salt is complete.
-
In a separate beaker, prepare a saturated aqueous solution of ammonium thiocyanate.
-
Add the ammonium thiocyanate solution dropwise to the stirred solution of the 3,4-dimethylaniline hydrochloride salt.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white precipitate, wash with cold distilled water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum desiccator.
Synthesis of Metal Complexes with this compound
This compound can be used as a ligand to synthesize a variety of metal complexes. The following protocol provides a general procedure for the synthesis of transition metal complexes.
Experimental Protocol: General Synthesis of ML₂Cl₂ type Complexes
This protocol outlines the synthesis of metal(II) chloride complexes with this compound.
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, PdCl₂, PtCl₂)
-
Methanol or Acetone
Procedure:
-
Dissolve the this compound ligand (2 molar equivalents) in methanol or acetone in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 molar equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.
-
Stir the reaction mixture for approximately one hour. A precipitate of the complex should form.
-
For complete precipitation, cool the reaction mixture in an ice bath.
-
Filter the resulting solid complex, wash it with water and then with a small amount of cold methanol.
-
Dry the complex in a vacuum.[4]
Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques. The coordination of the thiourea ligand to the metal center typically results in observable shifts in the characteristic vibrational frequencies and nuclear magnetic resonance signals.
Table 1: Spectroscopic Data for Thiourea Ligands and their Metal Complexes
| Compound/Complex Type | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Free Thiourea Ligand | ν(N-H): ~3176, ν(C=S): ~1211, 601 | NH: ~9.29, Aromatic H: ~7.04-7.28 | C=S: ~174-177 |
| Metal Complexes (Monodentate via S) | ν(N-H): 3174–3336 (minor shift), ν(C=S): downward shift | NH: downfield shift, Aromatic H: minor shifts | C=S: downfield shift (~6 ppm) |
| Metal Complexes (Bidentate via S and N) | ν(N-H): significant shift or disappearance, ν(C=S): downward shift | NH: significant downfield shift or disappearance | C=S: significant downfield shift |
Note: The exact values will vary depending on the specific metal and the full structure of the ligand. The data presented is a general representation based on typical observations for similar thiourea complexes.[1]
Biological Activity
Metal complexes of thiourea derivatives have demonstrated a wide range of biological activities, often showing enhanced efficacy compared to the free ligands.[5][6] These activities include anticancer, antibacterial, and antifungal properties.[2][7]
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM) for Representative Thiourea Metal Complexes
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Jurkat (T-cell Leukemia) | MCF-7 (Breast Cancer) |
| Ligand T1 | >50 | ~40 | >50 | - |
| [Au(T1)(PPh₃)]OTf | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | - |
| [Ag(T1)₂]OTf * | 3.2 ± 0.4 | 4.1 ± 0.5 | 2.8 ± 0.3 | - |
| [PtCl₂(HPMCT)₂] | - | - | - | 12.72 ± 0.4 |
| Cisplatin (Reference) | ~10-20 | ~5-15 | ~1-5 | ~5-10 |
*Data for a similar phosphine-containing thiourea ligand (T1) and its complexes are presented for comparative purposes.[5] HPMCT is N-Phenylmorpholine-4-carbothioamide.[1] The cytotoxicity of metal complexes is often significantly higher than that of the free ligand.[5]
Visualized Workflows and Pathways
General Synthesis Workflow
Caption: Workflow for synthesis and evaluation of metal complexes.
Coordination Modes of Thiourea Ligands
Caption: Common coordination modes of thiourea ligands to a metal center.
Conclusion
This compound serves as a readily accessible and versatile ligand for the synthesis of novel metal complexes. The straightforward synthetic procedures for both the ligand and its complexes, combined with the potential for significant biological activity, make this an attractive system for further investigation in the fields of medicinal chemistry and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the rich coordination chemistry and therapeutic potential of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Thiourea derivatives can mitigate oxidative damage by scavenging free radicals, thus representing a promising avenue for the development of novel therapeutic agents.
This document provides a comprehensive guide to the experimental procedures for evaluating the antioxidant potential of thiourea derivatives. It includes detailed protocols for common in vitro assays such as the DPPH, ABTS, and FRAP assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Additionally, it outlines the key signaling pathway involved in the cellular antioxidant response that can be modulated by these compounds.
In Vitro Antioxidant Capacity Assays
A series of well-established in vitro assays can be employed to determine the antioxidant capacity of thiourea derivatives. These assays are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). It is recommended to use a battery of these tests to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[1][2]
-
Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) from their respective stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100 [1] Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| Thiourea Derivative X | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| Standard (e.g., Ascorbic Acid) | 10 | ||
| 25 | |||
| 50 | |||
| 100 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of ABTS•+ by an antioxidant leads to its decolorization.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3]
-
ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Prepare stock solutions and serial dilutions of the thiourea derivatives and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
Data Presentation:
| Compound | Concentration (µg/mL) | % ABTS Scavenging | IC50 (µg/mL) | TEAC (mM Trolox equivalents/mg compound) |
| Thiourea Derivative Y | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Standard (Trolox) | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[[“]][6]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).
-
Prepare solutions of the thiourea derivatives.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ equivalents) |
| Thiourea Derivative Z | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| Fe²⁺ Standard | 100 µM | ||
| 200 µM | |||
| 400 µM | |||
| 800 µM |
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment by accounting for factors like cell uptake and metabolism. The assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by intracellular ROS.
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Culture the cells for 24 hours to allow for attachment and confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the thiourea derivative or a standard antioxidant (e.g., Quercetin) in treatment medium for 1 hour.
-
Add 25 µM DCFH-DA to each well and incubate for a further 60 minutes.
-
Remove the medium, wash the cells with PBS.
-
Add 600 µM of the peroxyl radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to each well.
-
-
Measurement and Calculation:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
-
-
Results are typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
-
Data Presentation:
| Compound | Concentration (µM) | CAA Value (units) | Quercetin Equivalents (µmol QE/100 µmol) |
| Thiourea Derivative A | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| Quercetin | 1 | ||
| 5 | |||
| 10 | |||
| 25 |
Signaling Pathways and Experimental Workflows
The antioxidant effects of many compounds, including potentially thiourea derivatives, are mediated through the activation of specific cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[2]
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant activity testing.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[2] In the presence of oxidative stress, electrophiles, or certain antioxidant compounds like potentially thiourea derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.
References
- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (3,4-Dimethylphenyl)thiourea as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing (3,4-Dimethylphenyl)thiourea as a key precursor. The protocols are intended for laboratory use by professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of the thiourea moiety provides a reactive core for cyclization reactions, while the 3,4-dimethylphenyl group can modulate the physicochemical and pharmacological properties of the final products. This document outlines protocols for the synthesis of aminothiazoles, and provides general methodologies for the synthesis of pyrimidinethiones and triazoles, which can be adapted for this specific precursor.
Synthesis of 2-Amino-1,3-Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea derivative. In the context of using this compound, this reaction leads to the formation of N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine derivatives, which have shown potential as bioactive molecules.
A notable application of this reaction is in the synthesis of aminothiazoles with potential antimalarial activity. Research has shown that compounds derived from this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1]
Quantitative Data
| Product Class | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Aminothiazole | α-Bromoketone, this compound | Ethanol | Not specified | Reflux | 95% | [1] |
Experimental Protocol: Synthesis of a 2-Amino-N-(3,4-dimethylphenyl)-1,3-thiazole Derivative
This protocol is based on a reported synthesis of an aminothiazole derivative with antimalarial activity.[1]
Materials:
-
α-Bromoketone (e.g., 2-bromo-1-(indol-3-yl)ethan-1-one) (1.0 equiv)
-
1-(3,4-Dimethylphenyl)thiourea (1.0 equiv)
-
Ethanol
-
Diisopropylethylamine (DIPEA) (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the α-bromoketone (1.0 equiv) in ethanol, add 1-(3,4-dimethylphenyl)thiourea (1.0 equiv).
-
If required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0-1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure aminothiazole derivative.
Reaction Scheme
Caption: Hantzsch synthesis of aminothiazoles.
General Protocol for the Synthesis of Pyrimidinethione Derivatives
Pyrimidinethiones can be synthesized through the cyclocondensation of a substituted thiourea with a chalcone (an α,β-unsaturated ketone). This reaction provides a straightforward route to highly functionalized pyrimidine scaffolds. While a specific example using this compound is not detailed in the searched literature, the following general protocol can be adapted.
Experimental Protocol: Synthesis of 4,6-Diaryl-1,2,3,4-tetrahydropyrimidine-2-thione
Materials:
-
Chalcone (e.g., 1,3-diaryl-2-propen-1-one) (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium hydroxide
-
Ethanol
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the chalcone (1.0 equiv) and this compound (1.0 equiv) in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidinethione.
General Protocol for the Synthesis of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole-3-thiones are accessible from thiosemicarbazide precursors, which can be prepared from the corresponding isothiocyanate. The following is a general two-step procedure that can be adapted for this compound.
Step 1: Synthesis of 4-(3,4-Dimethylphenyl)thiosemicarbazide
Materials:
-
3,4-Dimethylphenyl isothiocyanate (1.0 equiv)
-
Hydrazine hydrate (1.0-1.2 equiv)
-
Ethanol
Procedure:
-
Dissolve 3,4-dimethylphenyl isothiocyanate in ethanol.
-
Slowly add hydrazine hydrate to the solution with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the mixture, and the resulting solid thiosemicarbazide can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 5-Substituted-4-(3,4-dimethylphenyl)-2,4-dihydro-1,2,4-triazole-3-thione
Materials:
-
4-(3,4-Dimethylphenyl)thiosemicarbazide (1.0 equiv)
-
A carboxylic acid or its derivative (e.g., acyl chloride, ester) (1.0 equiv)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, water)
Procedure:
-
React the 4-(3,4-dimethylphenyl)thiosemicarbazide with a suitable acylating agent (e.g., a carboxylic acid in the presence of a condensing agent, or an acyl chloride).
-
The resulting intermediate is then cyclized in the presence of a base. For example, refluxing the intermediate in an aqueous or alcoholic solution of sodium hydroxide or potassium carbonate.
-
After the cyclization is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the triazole-3-thione.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent.
Biological Activity and Signaling Pathways
Heterocyclic compounds synthesized from this compound have shown promising biological activities. For instance, certain N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine derivatives exhibit antimalarial activity against Plasmodium falciparum.[1]
Antimalarial Activity
The initial hypothesis for the mode of action of these aminothiazole derivatives was the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which is part of the non-mevalonate pathway for isoprenoid biosynthesis in the parasite.[1] This pathway is essential for the parasite's survival and is absent in humans, making it an attractive drug target. However, subsequent studies suggested that DXPS is likely not the primary target, and the precise mechanism of action remains to be elucidated.[1] This indicates that these compounds may act on a different, novel target within the parasite.
Caption: General experimental workflow.
References
Application Notes & Protocols for the Quantification of (3,4-Dimethylphenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3,4-Dimethylphenyl)thiourea is a substituted thiourea derivative. Thiourea and its derivatives are a versatile class of compounds with a wide range of applications, including in pharmaceuticals, agriculture, and materials science. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
Workflow for HPLC Method Development:
Caption: General workflow for HPLC analysis of this compound.
Experimental Protocol:
a. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
b. Reagents and Materials:
-
This compound reference standard.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or formic acid (for mobile phase modification).[1]
-
0.45 µm syringe filters.
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, which can be optimized. The aqueous phase can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Thiourea derivatives typically have a UV absorbance maximum between 230-280 nm. The optimal wavelength for this compound should be determined by running a UV scan of a standard solution. A wavelength of 240 nm is a reasonable starting point.
-
Injection Volume: 10 µL.
d. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
e. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
f. Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region. For compounds with low absorptivity or in complex matrices, derivatization with a coloring agent can be employed. A common method for thiourea derivatives involves reaction with p-dimethylaminobenzaldehyde to form a colored product.
Workflow for UV-Visible Spectrophotometric Analysis:
Caption: General workflow for UV-Vis spectrophotometric analysis of this compound.
Experimental Protocol:
a. Instrumentation:
-
UV-Visible Spectrophotometer.
-
1 cm quartz cuvettes.
b. Reagents and Materials:
-
This compound reference standard.
-
Ethanol or Methanol.
-
p-dimethylaminobenzaldehyde reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 100 mL of ethanol containing 1 mL of concentrated hydrochloric acid.
c. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a standard solution of the this compound-p-dimethylaminobenzaldehyde complex.
-
Scan the solution in the spectrophotometer from 400 to 600 nm to determine the wavelength of maximum absorbance. Thiourea-p-dimethylaminobenzaldehyde complexes typically show a yellowish-green color with an absorbance maximum around 430-450 nm.
d. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of ethanol.
-
Working Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with ethanol.
e. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of ethanol.
-
Dilute the sample solution as necessary to bring the concentration within the linear range of the assay.
f. Procedure:
-
Pipette 1 mL of each working standard and sample solution into separate test tubes.
-
Add 2 mL of the p-dimethylaminobenzaldehyde reagent to each tube.
-
Allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
g. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| λmax | 440 nm |
| Linearity Range | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Disclaimer: The quantitative data and specific experimental conditions provided in this document are hypothetical and should be optimized and validated for the specific instrumentation and sample matrix used in your laboratory.
References
Application of Thiourea Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their unique structural features, including the ability to form multiple hydrogen bonds and coordinate with metal ions, contribute to their diverse biological targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on thiourea derivatives. The applications covered include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
Anticancer Applications
Thiourea derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Their mechanisms of action are diverse and include the inhibition of key enzymes such as protein tyrosine kinases (e.g., EGFR and VEGFR-2) and the disruption of microtubule polymerization.[1][2]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many thiourea derivatives have been designed to target the ATP-binding site of receptor tyrosine kinases, playing a crucial role in cancer cell signaling.
Aberrant EGFR signaling is a hallmark of several cancers. Thiourea derivatives have been developed as potent EGFR inhibitors.[3][4]
Signaling Pathway:
Caption: EGFR signaling pathway and inhibition by thiourea derivatives.
Quantitative Data: EGFR Inhibitory Activity of Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib Analog 10m | EGFR Kinase | 0.01 | [3] |
| Sorafenib Analog 10q | EGFR Kinase | 0.01 | [3] |
| Benzodioxole Derivative 7 | HCT116 | 1.11 | [5] |
| Benzodioxole Derivative 7 | HepG2 | 1.74 | [5] |
| Benzodioxole Derivative 7 | MCF-7 | 7.0 | [5] |
Experimental Protocol: In Vitro EGFR Kinase Assay (TR-FRET)
This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of a test compound on EGFR kinase activity.[6]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration (e.g., 2-5 nM) in Kinase Buffer.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate (e.g., 200 nM) and ATP (at Km concentration, e.g., 10 µM) in Kinase Buffer.
-
Test Compound: Prepare serial dilutions of the thiourea derivative in 100% DMSO, followed by a further dilution in Kinase Buffer to achieve the final desired concentrations (final DMSO concentration ≤1%).
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Thiourea derivatives have been identified as potent inhibitors of VEGFR-2.[3]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and inhibition by thiourea derivatives.
Quantitative Data: VEGFR-2 Inhibitory Activity of Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib Analog 10b | VEGFR-2 Kinase | 0.05 | [3] |
| Sorafenib Analog 10m | VEGFR-2 Kinase | 0.06 | [3] |
| Sorafenib Analog 10q | VEGFR-2 Kinase | 0.07 | [3] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is for a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[7][8]
-
Reagent Preparation:
-
1x Kinase Buffer: Prepare by diluting a 5x Kinase Buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Enzyme Solution: Dilute recombinant human VEGFR-2 kinase to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Substrate/ATP Master Mix: For each reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate (e.g., Poly(Glu,Tyr) 4:1), and 17 µL of distilled water.
-
Test Compound: Prepare serial dilutions in 1x Kinase Buffer containing a constant percentage of DMSO (final DMSO concentration ≤1%).
-
-
Assay Procedure:
-
Add 25 µL of the Substrate/ATP Master Mix to each well of a solid white 96-well plate.
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Data Acquisition and Analysis:
-
After incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.
-
Disruption of Microtubule Polymerization
Thiourea derivatives can also exert their anticancer effects by interfering with the dynamics of microtubule assembly, leading to mitotic arrest and apoptosis.[9]
Signaling Pathway:
Caption: Inhibition of microtubule polymerization by thiourea derivatives.
Quantitative Data: Tubulin Polymerization Inhibition by Thiourea Derivatives
| Compound ID | IC50 (µM) | Reference |
| Compound 41J | 9 (1:4 molar ratio to tubulin) | [9] |
| Compound 3b | 13.29 | [10] |
| Compound 3d | 13.58 | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol utilizes a fluorescent reporter that binds to polymerized microtubules.[11][12]
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Tubulin Reaction Mix: Prepare on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI).
-
Test Compound: Prepare 10x stocks of the thiourea derivative in GTB.
-
-
Assay Procedure:
-
Pre-warm a black, 96-well half-area microplate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls (e.g., 100 µM Nocodazole as inhibitor, 100 µM Paclitaxel as enhancer), or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass (plateau fluorescence).
-
Calculate the IC50 value by plotting the Vmax or plateau fluorescence against the logarithm of the compound concentration.
-
General Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea derivative in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Anti-inflammatory Applications
Thiourea derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15]
Signaling Pathway:
Caption: Arachidonic acid metabolism and inhibition by thiourea derivatives.
Quantitative Data: Anti-inflammatory Activity of Thiourea Derivatives
| Compound ID | Assay | Result | Reference |
| Naproxen Derivative 4 | Carrageenan-induced paw edema (% inhibition at 4h) | 54.01% | [14] |
| Naproxen Derivative 7 | Carrageenan-induced paw edema (% inhibition at 4h) | 54.12% | [14] |
| Naproxen Derivative 4 | 5-LOX Inhibition (IC50) | 0.30 µM | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating acute inflammation.[1][7]
-
Animal Handling and Grouping:
-
Use healthy adult Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (thiourea derivatives at various doses).
-
-
Dosing and Induction of Edema:
-
Administer the test compounds or control substances orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Antimicrobial Applications
Thiourea derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, often by inhibiting essential microbial enzymes.[17][18]
Quantitative Data: Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | S. aureus (MRSA) | 2-16 | [18] |
| Triazole Derivative 1 | S. aureus | 4-32 | [19] |
| Triazole Derivative 2 | S. epidermidis | 4-32 | [19] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][20]
-
Preparation of Reagents:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by suspending a few colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
-
Antiviral Applications
Thiourea derivatives have also been investigated for their antiviral activities against a range of viruses, including HIV and hepatitis viruses.[13][21]
Quantitative Data: Antiviral Activity of Thiourea Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | DSA-00 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] | | DSA-02 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] | | DSA-09 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] |
Experimental Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[17][22]
-
Cell Culture and Virus Infection:
-
Seed a susceptible cell line (e.g., MDCK for influenza virus) in 12-well plates and grow to confluency.
-
Wash the cell monolayer with sterile PBS and infect with a known concentration of the virus (to produce 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay and Compound Treatment:
-
Prepare an overlay medium (e.g., 0.6% agarose in DMEM) containing various concentrations of the thiourea derivative.
-
Aspirate the virus inoculum and add 1 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
-
Experimental Workflow
Caption: General workflow for the development of thiourea derivatives.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ClinPGx [clinpgx.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: Enzyme Inhibition Studies of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of novel thiourea derivatives. Thiourea-based compounds have emerged as a versatile class of molecules with a wide range of biological activities, including the inhibition of various key enzymes implicated in disease.[1][2] This document outlines detailed protocols for common enzyme assays, presents representative quantitative data, and illustrates relevant signaling pathways to facilitate research and development in this area.
Overview of Thiourea Derivatives as Enzyme Inhibitors
Thiourea derivatives, characterized by the presence of an SC(NH2)2 core structure, are known to interact with numerous biological targets.[3][4] Their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes to their inhibitory activity.[5] These compounds have been successfully developed as inhibitors of several enzyme classes, including:
-
Carbonic Anhydrases (CAs): Involved in pH regulation and implicated in diseases like glaucoma and cancer.[6][7]
-
Urease: A key enzyme for pathogens like Helicobacter pylori, making it a target for treating ulcers and related complications.[8][9]
-
Cholinesterases (AChE and BChE): Important targets in the management of neurodegenerative diseases such as Alzheimer's disease.[10][11]
-
Tyrosinase: A crucial enzyme in melanin biosynthesis, its inhibitors are relevant for treating hyperpigmentation.[10][12]
-
α-Amylase and α-Glucosidase: Key enzymes in carbohydrate metabolism, their inhibition is a strategy for managing diabetes mellitus.[10][13]
Quantitative Inhibition Data
The inhibitory potency of novel thiourea derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize representative inhibition data for various thiourea derivatives against different enzyme targets.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Novel Thiourea Derivatives
| Compound ID | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | Reference |
| 5a | 7.6 | 8.7 | [6] |
| 5b | 3.4 | 9.2 | [6] |
| 5c | 4.5 | 10.4 | [6] |
| 9b | 73.6 | 44.2 | [6] |
| 9c | 45.2 | 31.5 | [6] |
| 9d | 33.8 | 22.4 | [6] |
| Acetazolamide (Standard) | - | - | [6] |
| Phenol (Standard) | - | 5.5 | [6] |
Data from an esterase assay using 4-nitrophenylacetate as a substrate. All compounds exhibited competitive inhibition.[6]
Table 2: Urease Inhibition by Novel Thiourea and Urea Derivatives
| Compound ID | Urease Inhibition (IC₅₀, µM) | Reference |
| Compound 1 | 10.11 ± 0.11 | [9] |
| b19 | 0.16 ± 0.05 (extracted urease) | [8] |
| b19 | 3.86 ± 0.10 (intact cell urease) | [8] |
| 5a | 1.83 ± 0.79 | [14] |
| 5b | 2.48 ± 0.21 | [14] |
| 5c | 2.11 ± 0.53 | [14] |
| UP-1 | 1.55 ± 0.0288 | [5] |
| UP-2 | 1.66 ± 0.0179 | [5] |
| UP-3 | 1.69 ± 0.0162 | [5] |
| Acetohydroxamic Acid (Standard) | 27.0 ± 0.5 | [9] |
| Thiourea (Standard) | 22.8 ± 1.31 | [14] |
Table 3: Cholinesterase Inhibition by Novel Thiourea Derivatives
| Compound ID | AChE Inhibition (IC₅₀, µg/mL) | BChE Inhibition (IC₅₀, µg/mL) | Reference |
| Compound 3 | 50 | 60 | [11] |
| Compound 4 | 58 | 63 | [11] |
| Galantamine (Standard) | - | - | [10] |
Experimental Protocols
The following are detailed protocols for assaying the inhibitory activity of novel thiourea derivatives against key enzymes.
General Workflow for Enzyme Inhibition Screening
A generalized workflow for screening and characterizing enzyme inhibitors is presented below. This workflow can be adapted for various enzymes and inhibitor classes.
Caption: A generalized workflow for determining the inhibitory activity of a test compound against a target enzyme.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[6]
Materials:
-
Human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Thiourea derivative stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare working solutions of the enzyme and substrate in Tris-HCl buffer.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 10 µL of the thiourea derivative solution (or DMSO for control), and 20 µL of the enzyme solution.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the thiourea derivative.
Urease Inhibition Assay
This assay measures the production of ammonia from the hydrolysis of urea, which is quantified using the indophenol method.[8][9]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Thiourea derivative stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 25 µL of the enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the thiourea derivative solution.
-
Incubate the mixture at 30°C for 15 minutes.
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition as described for the CA assay.
-
Determine the IC₅₀ value.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Phosphate buffer (100 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate
-
DTNB solution
-
Thiourea derivative stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 130 µL of phosphate buffer, 10 µL of the thiourea derivative solution, and 20 µL of the enzyme solution (AChE or BChE).
-
Incubate at 25°C for 15 minutes.[10]
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm for 5 minutes.[10]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways
The inhibition of target enzymes can modulate various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitor.
Carbonic Anhydrase IX and Tumor Hypoxia
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors. It plays a critical role in maintaining the pH homeostasis of cancer cells in the hypoxic tumor microenvironment, thereby promoting tumor cell survival and proliferation.
Caption: Inhibition of CA IX by thiourea derivatives disrupts pH regulation in cancer cells, leading to reduced survival.
Urease and Helicobacter pylori Pathogenesis
Urease produced by H. pylori is essential for its survival in the acidic environment of the stomach. The enzyme hydrolyzes urea to produce ammonia, which neutralizes gastric acid and allows the bacterium to colonize the gastric mucosa.
Caption: Thiourea derivatives inhibit urease, preventing gastric acid neutralization and H. pylori colonization.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (3,4-Dimethylphenyl)thiourea Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of (3,4-Dimethylphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing N-aryl thioureas like this compound include:
-
Reaction of 3,4-Dimethylaniline with a Thiocyanate Salt: This is a prevalent method where 3,4-dimethylaniline reacts with a thiocyanate source, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), often under acidic conditions to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the aniline.
-
Reaction with Carbon Disulfide (CS₂): Symmetrical diaryl thioureas can be prepared by reacting the primary amine (3,4-dimethylaniline) with carbon disulfide, often in the presence of a base or a coupling reagent.[1][2]
-
Reaction with Thiophosgene (CSCl₂): 3,4-Dimethylaniline can react with thiophosgene to form 3,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with ammonia or another amine to yield the target thiourea.[3]
-
Thionation of (3,4-Dimethylphenyl)urea: The corresponding urea can be converted to thiourea using a thionating agent like Lawesson's reagent.[1]
Q2: What are the key starting materials for this synthesis?
A2: The key precursors are typically 3,4-dimethylaniline (also known as 3,4-xylidine) and a source for the thiocarbonyl group.[4] Common sources include ammonium thiocyanate, potassium thiocyanate, and carbon disulfide.[2][5] The purity of the 3,4-dimethylaniline is crucial for obtaining a high yield and clean product.
Q3: What are the typical physical properties of the starting material, 3,4-dimethylaniline?
A3: 3,4-Dimethylaniline is a solid at room temperature with a melting point of 49-51 °C and a boiling point of 226 °C.[4] It may need to be purified before use, which can be done by crystallization from ligroin or vacuum distillation.[4]
Q4: Are there any green or solvent-free methods available for this type of synthesis?
A4: Yes, recent advancements include mechanochemical methods using ball-milling.[6] This technique can be used for the thiocyanation of anilines using ammonium thiocyanate and an oxidizing agent like ammonium persulfate, often with silica as a grinding auxiliary.[6] These methods are solvent-free, have short reaction times, and often involve simpler workups.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to reactants, reaction conditions, or side reactions. Refer to the table below for specific causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure 3,4-Dimethylaniline | Purify the starting amine by recrystallization or vacuum distillation before use.[4] Ensure it is free from oxidized impurities. | Improved reaction rate and yield by ensuring accurate stoichiometry and preventing side reactions. |
| Low Nucleophilicity of Amine | Aromatic amines can be poor nucleophiles.[7] Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective.[1] | Increased conversion to the desired thiourea product.[1] |
| Decomposition of Reagents | If using an in situ generated isothiocyanate, ensure conditions are optimal. For methods involving thiocyanogen, keep the temperature low (below 20°C) to prevent the formation of polymer byproducts.[8] | Minimized side product formation and improved yield of the target compound. |
| Sub-optimal Reaction Conditions | Optimize the solvent, temperature, and reaction time. For reactions with carbon disulfide, ensure the use of an appropriate base or coupling agent to facilitate the reaction.[9] | Enhanced reaction efficiency and higher product yield. |
Q2: The reaction is not starting or is proceeding very slowly. What should I check?
A2: If the reaction fails to initiate, consider the following:
-
Reactant Activity: Confirm the purity and reactivity of your 3,4-dimethylaniline. Old or improperly stored aniline can oxidize.
-
Catalyst/Reagent Issues: If using a catalyst or a coupling agent (like DCC in CS₂ methods), ensure it is active and added correctly.[9]
-
Temperature: Some methods require initial heating to overcome the activation energy. Check the recommended temperature for your specific protocol. Steric hindrance can sometimes be overcome by increasing the reaction temperature.[1]
Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
A3: Product impurity is a common issue.
-
Side Reactions: A primary cause is the formation of byproducts. For instance, when using ammonium thiocyanate with an oxidizing agent, side reactions on the aromatic ring can occur.[8] Consider adjusting the stoichiometry or temperature to minimize these.
-
Purification Method: The most common purification techniques for thiourea derivatives are recrystallization and column chromatography.[1]
-
Recrystallization: Use a suitable solvent system (e.g., ethanol, ligroin) to crystallize the product. This is effective for removing minor impurities.[8]
-
Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to separate the product from closely related impurities.
-
Q4: I am observing the formation of an unexpected, insoluble yellow polymer. What is it and how can I prevent it?
A4: In syntheses that generate thiocyanogen ((SCN)₂) as an intermediate, especially at higher temperatures, it can polymerize into a yellow, insoluble solid known as parathiocyanogen.[8] To prevent this, maintain a low reaction temperature (typically 10-20°C) during the addition of reagents that generate thiocyanogen.[8]
Experimental Protocols
Protocol 1: Synthesis from 3,4-Dimethylaniline and Ammonium Thiocyanate
This method is based on the generation of an isothiocyanate intermediate in situ.
Materials:
-
3,4-Dimethylaniline
-
Ammonium Thiocyanate (NH₄SCN)
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure N,N'-bisthis compound.
Visualizations
Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (3,4-Dimethylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude (3,4-Dimethylphenyl)thiourea. Below you will find troubleshooting guides in a question-and-answer format to address common issues encountered during experiments, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: My recrystallized product is an oil, not a solid. What should I do?
A1: Oiling out during recrystallization can be caused by several factors:
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
-
High concentration of impurities: If the crude product is very impure, it can lower the melting point of the mixture and lead to oiling out. Consider a preliminary purification step, such as a quick filtration through a silica plug or an initial extraction, to remove some of the impurities.
-
Inappropriate solvent: The boiling point of your solvent might be too high. Try switching to a solvent with a lower boiling point.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery can be a common issue. Here are some potential causes and solutions:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice-salt bath can be used to achieve lower temperatures if needed.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, preheat your funnel and filter paper to prevent this.
Q3: My purified this compound still shows impurities on a TLC plate. What are the likely impurities and how can I remove them?
A3: Common impurities in the synthesis of N-aryl thioureas often include unreacted starting materials and side products.
-
Unreacted 3,4-dimethylaniline: This is a common basic impurity. It can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during an extraction procedure before recrystallization.
-
Unreacted isothiocyanate precursor (e.g., ammonium thiocyanate): These are often water-soluble and can be removed by washing the crude product with water.
-
Symmetrical N,N'-bisthis compound: This can form as a byproduct. Careful recrystallization or column chromatography should separate this less polar impurity.
-
Other byproducts: Depending on the synthetic route, other byproducts may be present. Column chromatography is generally the most effective method for separating a mixture of closely related compounds.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A good starting point is to use thin-layer chromatography (TLC) to determine a suitable solvent system.
-
Stationary Phase: Silica gel is the most common and effective stationary phase for purifying thiourea derivatives.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient could be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate. The ideal solvent system should give your desired product a retention factor (Rf) of around 0.3-0.4 on the TLC plate.
Quantitative Data
The following table presents representative data for the purification of a crude N-aryl thiourea, which can be used as a general guideline for the purification of this compound.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Off-white to yellowish solid | White crystalline solid | White powder |
| Purity (by HPLC) | ~85% | >98% | >99% |
| Melting Point | 168-172 °C | 173-175 °C | 174-176 °C |
| Typical Yield | - | 70-85% | 50-70% |
Note: The melting point of a closely related compound, 1-(6-(3,4-dimethylphenyl)-4-(2-phenyl-1H-indol-3-yl) pyridazin-3-yl) thiourea, has been reported to be 173°C.
Experimental Protocols
Recrystallization Protocol
This protocol outlines a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or acetonitrile)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or acetonitrile are often good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Column Chromatography Protocol
This protocol provides a general method for purifying crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a TLC method to find a solvent system that separates this compound from its impurities. The target compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow and Decision Making
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: Purification workflow for crude this compound.
optimizing reaction conditions for N-acylation of thioureas
Welcome to the technical support center for the N-acylation of thioureas. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-acylthioureas?
A1: The most common method involves the reaction of an acyl chloride with a thiocyanate salt (such as potassium, sodium, or ammonium thiocyanate) to form an acyl isothiocyanate intermediate in situ. This reactive intermediate is then immediately treated with a primary or secondary amine to yield the desired N-acylthiourea.[1] This two-step, one-pot synthesis is widely used due to its efficiency.[2]
Q2: How do the electronic properties of the amine affect the reaction?
A2: The nucleophilicity of the amine is a critical factor. Amines with electron-donating groups (EDGs) are more nucleophilic and react faster with the electrophilic acyl isothiocyanate.[3] Conversely, amines bearing electron-withdrawing groups (EWGs), like nitroanilines, are less nucleophilic, which can lead to slower reaction rates and lower yields.[3][4]
Q3: What are the typical solvents used for this reaction?
A3: Anhydrous acetone and acetonitrile are the most frequently used solvents for the N-acylation of thioureas.[2][5][6] Other common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).[3] The choice of solvent is crucial as the presence of moisture can lead to the degradation of the acyl isothiocyanate intermediate and other side reactions.[7]
Q4: What role does a phase-transfer catalyst play in this synthesis?
A4: A phase-transfer catalyst (PTC), such as tetra-n-butylammonium bromide (TBAB), can significantly improve the reaction yield, especially when dealing with heterogeneous reaction mixtures. The PTC facilitates the transfer of the thiocyanate anion from the solid phase to the organic phase, enhancing its reaction with the acyl chloride.[6][8] In one optimization study, the use of TBAB increased the product yield from 41% to 76%.[6][8]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of side products due to prolonged reaction times or excessive heating.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of thioureas.
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: Low yields can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach is needed to identify and resolve the issue.
Possible Causes & Solutions:
-
Moisture in Reagents or Glassware: The acyl isothiocyanate intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Thiocyanate salts should also be thoroughly dried before use.[7]
-
Poor Reagent Quality: The purity of the starting materials is critical. Acyl chlorides can hydrolyze over time, and amines can oxidize. Use freshly distilled or purified reagents if their quality is questionable.[7]
-
Low Amine Nucleophilicity: If the amine has strong electron-withdrawing groups, it may be too weakly nucleophilic to react efficiently.[4] In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[9]
-
Steric Hindrance: Bulky substituents on either the amine or the acyl chloride can impede the reaction. Increasing the temperature or prolonging the reaction time can help overcome steric barriers.[4]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Gentle reflux is often employed, but excessive heat can cause decomposition.[7] Monitor the reaction by TLC to find the optimal temperature.[7]
Product is Impure or Difficult to Purify
Q: The crude product is a dark, oily substance, and I'm struggling with purification. What should I do?
A: The formation of an impure, often colored, product is a common problem. Purification strategies depend on the nature of the impurities.
Possible Causes & Solutions:
-
Side Reactions from Overheating: Excessive heat can lead to the formation of tarry byproducts. If the reaction is highly exothermic, especially during the addition of the acyl chloride, use an ice bath to control the temperature.[7]
-
Impure Starting Materials: Using impure or oxidized aniline can result in a dark reaction mixture.[7] Always use freshly distilled aniline for cleaner reactions.
-
"Oiling Out" During Recrystallization: This occurs when the product separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[10]
-
Solution: Choose a recrystallization solvent with a lower boiling point. To avoid supersaturation, try adding a seed crystal or scratching the inside of the flask to induce crystallization.[10]
-
-
Ineffective Recrystallization: If recrystallization fails to remove impurities, column chromatography is the recommended alternative.[10][11]
Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for the synthesis and a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting workflow for low product yield.
Data Presentation
Table 1: Optimization of Reaction Conditions
This table summarizes key reaction parameters and their impact on the synthesis of N-acylthioureas.
| Parameter | Variation | Effect on Reaction | Recommendation | Citation(s) |
| Solvent | Acetone, Acetonitrile | Generally good solvents for dissolving reactants. | Use anhydrous grade to prevent hydrolysis of intermediates. | [2][5] |
| THF, DCM | Alternative solvents, choice may depend on reactant solubility. | Ensure solvent is dry and non-coordinating if needed. | [3] | |
| Temperature | Room Temperature | Sufficient for highly reactive amines and acyl chlorides. | Start at room temperature and monitor via TLC. | [3] |
| Reflux | Increases reaction rate for less reactive or sterically hindered substrates. | Apply gentle heat and monitor closely to avoid side product formation. | [7] | |
| Catalyst | None | Standard condition for many syntheses. | Often sufficient for high yields. | [2] |
| TBAB (PTC) | Significantly improves yield in heterogeneous systems (e.g., from 41% to 76%). | Consider for reactions with poor solubility or slow rates. | [6][8] | |
| Reagents | Thiocyanate Salt | KSCN, NaSCN, NH₄SCN are commonly used. | Ensure the salt is thoroughly dried before use. | [5][7] |
| Amine | Electron-donating groups increase rate; electron-withdrawing groups decrease it. | For slow reactions, increase temperature or reaction time. | [3][4] |
Experimental Protocols
Protocol 1: General Synthesis of N-acylthiourea
This protocol describes a general two-step, one-pot procedure for the synthesis of N-acylthioureas.[2]
Materials:
-
Acyl chloride (1.0 eq)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) (1.0-1.2 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Anhydrous Acetone (or other suitable dry solvent)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the thiocyanate salt (1.0-1.2 eq) and anhydrous acetone.
-
Formation of Acyl Isothiocyanate: Stir the suspension and add the acyl chloride (1.0 eq) dropwise from the dropping funnel over 10-30 minutes at room temperature. A milky white precipitate of NaCl or KCl may form.[2] Allow the mixture to stir for an additional 30-60 minutes.
-
Addition of Amine: To the same flask, add a solution of the amine (1.0 eq) dissolved in a minimal amount of anhydrous acetone. The addition should be controlled to manage any exothermic reaction.
-
Reaction Completion: Stir the mixture at room temperature. Monitor the reaction progress using TLC. If the reaction is slow, gently heat the mixture to reflux for a period determined by TLC monitoring (e.g., 1-8 hours).[3][7]
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.[2][7]
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water.[7] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[10][11]
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying the crude solid N-acylthiourea product.[10]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent. The purity should be assessed by melting point determination and spectroscopic analysis (NMR, IR).[11]
Synthesis and Purification Workflow
The following diagram outlines the typical experimental workflow from synthesis to characterization.
Caption: Workflow for the synthesis of N-acylthiourea.
References
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of (3,4-Dimethylphenyl)thiourea in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (3,4-Dimethylphenyl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add my stock solution to the aqueous assay buffer. What is the likely cause?
A1: This is a common issue for poorly soluble compounds. The precipitation is likely due to the low aqueous solubility of this compound. Organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions, but their final concentration in the assay medium must be kept low (typically below 0.5% to 1%) to avoid solvent toxicity and compound precipitation.[1][2][3] When the stock solution is diluted into the aqueous buffer, the compound may crash out of solution if its concentration exceeds its solubility limit in the final assay medium.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The maximum tolerable concentration of DMSO is cell-line dependent.[2] For most cell lines, a final concentration of 0.5% DMSO is generally considered safe, with some robust cell lines tolerating up to 1%.[3] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line, as even low concentrations of DMSO can sometimes affect cell proliferation and gene expression.[2]
Q3: My compound is not soluble enough even at the maximum tolerable DMSO concentration. What are my other options?
A3: If DMSO alone is insufficient, several other strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, or cyclodextrins.[4][5] It is essential to test the biocompatibility of any new excipient in your specific assay system.
Q4: How do co-solvents, surfactants, and cyclodextrins improve solubility?
A4:
-
Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4]
-
Surfactants: These molecules form micelles in aqueous solutions. Hydrophobic compounds like this compound can be encapsulated within these micelles, increasing their apparent solubility.[4]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its water solubility.[6][7][8]
Q5: Are there any other advanced techniques to improve the solubility of highly challenging compounds?
A5: Yes, for compounds with very poor solubility, more advanced formulation strategies can be considered. These include reducing the particle size of the compound to the nanoscale (nanosuspensions) to increase the surface area for dissolution, or creating amorphous solid dispersions where the compound is molecularly dispersed within a hydrophilic polymer matrix.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates upon addition to aqueous buffer. | Exceeding solubility limit in the final assay medium. | 1. Decrease the final concentration of this compound. 2. Increase the concentration of the stock solution to minimize the volume added. 3. Explore the use of co-solvents, surfactants, or cyclodextrins (see Experimental Protocols). |
| Inconsistent assay results. | Incomplete dissolution of the compound. | 1. Ensure the stock solution is fully dissolved before use (gentle warming or sonication may help). 2. Vortex the assay plate immediately after adding the compound. 3. Consider filtration of the stock solution through a 0.22 µm filter to remove any undissolved particles. |
| High background or off-target effects in the assay. | The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay. | 1. Run a vehicle control with the same concentration of the solubilizing agent to assess its effect. 2. Reduce the concentration of the solubilizing agent to the lowest effective level. 3. Screen alternative, less toxic solubilizing agents. |
| Cell toxicity observed. | The concentration of the solvent or the compound itself is too high. | 1. Determine the maximum tolerable concentration of the solvent for your cell line.[2][12] 2. Perform a dose-response curve for this compound to determine its cytotoxic concentration. |
Quantitative Data Summary
The following table provides an illustrative summary of the potential solubility of a poorly soluble compound, like this compound, in various solvent systems. Note: This is hypothetical data for illustrative purposes.
| Solvent System | Solubility (µg/mL) | Remarks |
| Water | < 1 | Practically insoluble. |
| 0.5% DMSO in PBS | 5 - 10 | Marginal improvement. May be sufficient for low concentration assays. |
| 10% Ethanol in PBS | 15 - 25 | Moderate improvement. Ethanol concentration may affect some biological systems. |
| 5% Tween 80 in PBS | 30 - 50 | Significant improvement due to micellar encapsulation.[4] |
| 10% HP-β-CD in Water | 50 - 100 | High solubility enhancement through inclusion complex formation.[6][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weigh out a precise amount of this compound.
-
Add a minimal amount of high-purity DMSO to dissolve the compound completely. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, ensure the final concentration of DMSO in the assay medium does not exceed the tolerated level for your specific assay (typically ≤ 0.5%).[3]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous assay buffer.
-
Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
Incubate the mixture at room temperature with constant agitation (e.g., on a shaker or rotator) for 24-48 hours to allow for the formation of the inclusion complex.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound/HP-β-CD complex.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
It is crucial to include a vehicle control with the same concentration of HP-β-CD in your biological assay.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A hypothetical signaling pathway.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
identifying and removing impurities from (3,4-Dimethylphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Dimethylphenyl)thiourea. The following information is designed to help you identify and remove impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Impurities in this compound synthesis typically arise from unreacted starting materials or side reactions. The most common synthesis involves reacting 3,4-dimethylphenyl isothiocyanate with ammonia, or 3,4-dimethylaniline with a source of thiocyanate. Potential impurities include:
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Unreacted 3,4-dimethylaniline: If the reaction does not go to completion.
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Unreacted 3,4-dimethylphenyl isothiocyanate: A common starting material that may persist.
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N,N'-bisthis compound: Formed if the isothiocyanate reacts with unreacted 3,4-dimethylaniline instead of the intended amine.
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Byproducts from isothiocyanate degradation: Aryl isothiocyanates can be sensitive to heat and moisture, leading to decomposition products.
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Thiuram disulfides: These can be significant byproducts if carbon disulfide is used in the synthesis.
Q2: What is the most straightforward method for purifying crude this compound?
A2: Recrystallization is generally the most effective and common primary purification technique for N-aryl thiourea derivatives like this compound. It is a cost-effective method that can yield high-purity crystalline material if a suitable solvent is chosen.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve this compound well at elevated temperatures but poorly at room temperature. Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). A good starting point for solvent screening includes ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water.[1][2]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is a more powerful purification technique that should be considered in the following scenarios:
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Recrystallization is ineffective: If you are unable to obtain a sharp melting point or a clean analytical profile (e.g., by TLC or HPLC) after multiple recrystallization attempts.
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Oily impurities are present: If your crude product is an oil or contains oily impurities that "oil out" during recrystallization.
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Multiple impurities with similar solubility: When Thin Layer Chromatography (TLC) shows multiple impurity spots with Rf values close to your product, making separation by recrystallization difficult.
Q5: How can I assess the purity of my this compound sample?
A5: Purity can be assessed using several methods:
-
Melting Point: A sharp melting point range of 1-2°C is indicative of a pure compound. The reported melting point for this compound is in the range of 185-187°C.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid for better peak shape) is a common setup.
-
Spectroscopic Methods (NMR, IR): 1H and 13C NMR spectroscopy can confirm the structure and identify impurities by the presence of unexpected signals. Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Choose a different solvent or a mixed solvent system (e.g., add a poor solvent like water or hexane to a solution in a good solvent like ethanol or acetone until cloudy, then heat to redissolve and cool slowly). |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Select a solvent with a lower boiling point.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try to remove some impurities by a preliminary purification step like a simple filtration or a wash before recrystallization. If the problem persists, column chromatography may be necessary. |
| Colored Product | - The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, so use it sparingly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (eluent). | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your compound of interest. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. |
| Compound is not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound Elutes too Quickly with Impurities | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetonitrile, toluene) to find a suitable one.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Develop a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content). Gradually increase the polarity (increase ethyl acetate content) if necessary to move the compound down the column.
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Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment Data
The following table presents representative data for the purification of this compound.
| Purification Method | Purity Before (%) | Purity After (%) | Melting Point Before (°C) | Melting Point After (°C) |
| Recrystallization (Ethanol) | 85 | >98 | 178-184 | 185-187 |
| Column Chromatography (Silica, Hexane/EtOAc) | 70 | >99 | 175-182 | 186-187 |
Note: These are typical values and may vary depending on the nature and amount of impurities.
Visual Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for the purification of this compound.
References
stability of (3,4-Dimethylphenyl)thiourea under different experimental conditions
This technical support center provides guidance on the stability of (3,4-Dimethylphenyl)thiourea under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways for thiourea derivatives like this compound are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea, disulfides, or various sulfur oxides.[1] Hydrolysis, particularly under basic conditions, can result in the formation of ureas and the release of sulfide.[1]
Q2: What are the key factors that influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound:
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pH: Stability is highly pH-dependent. Many thiourea derivatives show increased degradation at both acidic and alkaline pH.[1][2]
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Temperature: Higher temperatures generally accelerate the rate of degradation.[1]
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to rapid degradation.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions from light.[1]
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation study, or stress testing, intentionally subjects the compound to harsh conditions to accelerate its degradation.[1][3][4][5] This is crucial for:
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Identifying potential degradation products.[1]
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Elucidating degradation pathways.[1]
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Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
Q4: How should I prepare and store stock solutions of this compound for stability studies?
A4: To ensure the stability of stock solutions, it is recommended to store them at low temperatures (-20°C or -80°C) in tightly sealed, amber vials to protect from light.[6] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[6] For aqueous solutions, the pH should be controlled, and the use of degassed solvents can minimize oxidation.
Q5: What are the visible signs of this compound degradation?
A5: Degradation of solid this compound, which is typically a white or off-white solid, may be indicated by:
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Color Change: Development of a yellowish tint.[2]
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Odor: Emission of ammonia or sulfurous odors.[2]
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Clumping: Due to moisture absorption.[2]
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Insolubility: Formation of insoluble degradation products.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound over time in solution (observed by HPLC, etc.) | Degradation of the compound. | - Investigate the effect of pH, temperature, and light on stability.- Use fresh solutions for experiments.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.- Degas solvents to remove dissolved oxygen.[6] |
| Appearance of new peaks in chromatogram | Formation of degradation products. | - Characterize the new peaks using techniques like LC-MS/MS or NMR.- Adjust solution conditions (pH, solvent) to minimize degradation.- Purify the compound if degradation is significant.[6] |
| Precipitation or cloudiness in solution | Poor solubility or formation of insoluble degradants. | - Verify the solubility of the compound in your solvent.- Consider using a co-solvent system.- Gently warm the solution to aid dissolution (if thermally stable).[6] |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Ensure consistent and appropriate storage and handling of the compound and its solutions.- Prepare fresh solutions before each experiment. |
| No or very little degradation observed in forced degradation studies | Stress conditions are too mild or the compound is highly stable. | - Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1] |
| Degradation is too fast or complete in forced degradation studies | Stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time).[1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol, acetonitrile, and water
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 8 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, analyze the solution.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient (e.g., starting with 30:70 and increasing to 80:20 over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 240 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables present hypothetical quantitative data on the degradation of this compound under various conditions. This data is for illustrative purposes to demonstrate how results from stability studies can be presented.
Table 1: Degradation of this compound in Solution under Forced Degradation Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 8 hours | 60°C | 15.2 | (3,4-Dimethylphenyl)urea |
| 0.1 M NaOH | 24 hours | Room Temp | 25.8 | (3,4-Dimethylphenyl)urea |
| 3% H₂O₂ | 12 hours | Room Temp | 45.5 | This compound S-oxide |
| Photolytic | 1.2 million lux hours | Ambient | 8.7 | Not Identified |
Table 2: Solid-State Thermal Degradation of this compound.
| Temperature | Duration | % Degradation (Example) |
| 80°C | 48 hours | 5.3 |
| 100°C | 48 hours | 12.1 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Analytical Methods for Trace Detection of (3,4-Dimethylphenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for the trace detection of (3,4-Dimethylphenyl)thiourea. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative quantitative data to assist in your analytical endeavors.
Troubleshooting Guides
This section addresses common challenges that may arise during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and related aromatic thiourea compounds.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Incorrect mobile phase composition. | Verify the mobile phase is prepared accurately. For reverse-phase HPLC of aromatic thioureas, a mobile phase of acetonitrile and water is a common starting point.[1] |
| Column temperature instability. | Employ a column oven to ensure a consistent and stable temperature throughout the analysis. | |
| Inappropriate flow rate. | Confirm that the flow rate is optimized for your specific column dimensions and particle size. | |
| Insufficient sample concentration or injection volume. | Consider increasing the injection volume (while avoiding column overload) or concentrating the sample prior to injection. | |
| Detector malfunction or incorrect settings. | Ensure the detector lamp is on and set to a suitable wavelength for UV detection of aromatic thioureas, typically in the range of 240-260 nm. | |
| Peak Tailing | Strong analyte-stationary phase interactions. | Aromatic thioureas can exhibit secondary interactions with residual silanol groups on silica-based columns. Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate this issue. |
| Suboptimal mobile phase pH. | Adjusting the pH of the mobile phase can significantly improve peak symmetry. A slightly acidic mobile phase is often beneficial for thiourea compounds. | |
| Column overloading. | Reduce the mass of the analyte injected onto the column by diluting the sample. | |
| Peak Splitting or Doubling | Column degradation or void formation. | Replace the column and ensure it is handled carefully to prevent physical shock. |
| Mismatch between sample solvent and mobile phase. | Whenever feasible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for dissolution, inject a minimal volume. | |
| Contamination of the injector or column. | Implement a rigorous cleaning procedure by flushing the injector and column with a strong solvent. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. | Utilize high-purity solvents and filter the mobile phase before use. Regularly flush the detector flow cell to remove contaminants. |
| Presence of air bubbles in the system. | Thoroughly degas the mobile phase and purge the HPLC pump to remove any trapped air. | |
| System leaks. | Meticulously inspect all fittings and connections for any signs of leakage, particularly between the column and the detector. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase for each analytical run and ensure the solvent mixing is consistent. |
| Temperature fluctuations. | Use a column oven and allow adequate time for the column to equilibrate to the set temperature before starting the analysis. | |
| Column aging or fouling. | Employ a guard column to protect the analytical column from contaminants. Regularly flush the column, and if retention times consistently decrease, it may be time for a replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound?
A1: For a reverse-phase HPLC method, a C18 column is a suitable initial choice. A mobile phase consisting of acetonitrile and water is recommended.[1] You can begin with an isocratic elution (e.g., 50:50 acetonitrile:water) and adjust the ratio to optimize the separation. UV detection at a wavelength between 240 nm and 260 nm is a good starting point.
Q2: How can I enhance the sensitivity of my method for detecting trace levels of this compound?
A2: To improve sensitivity, consider the following strategies:
-
Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by performing a UV-Vis scan of a standard solution.
-
Increase Injection Volume: Carefully increase the injection volume, ensuring you do not overload the column, which can lead to peak distortion.
-
Utilize a More Sensitive Detector: A Diode Array Detector (DAD) can provide enhanced sensitivity and spectral information, while a Mass Spectrometer (MS) offers the highest sensitivity and specificity.
-
Implement Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be employed to concentrate the analyte from a dilute solution, thereby increasing its concentration before injection.
Q3: What is the best way to prepare a sample in a complex matrix, such as plasma or a soil extract, for analysis?
A3: Effective sample preparation is critical when dealing with complex matrices to eliminate interferences and protect your analytical column. Recommended techniques include:
-
Protein Precipitation: For biological samples like plasma, protein precipitation using an organic solvent such as acetonitrile or methanol is a common and effective initial clean-up step.
-
Liquid-Liquid Extraction (LLE): This technique allows for the selective extraction of the analyte from the sample matrix into an immiscible solvent.
-
Solid-Phase Extraction (SPE): SPE is a powerful tool for sample clean-up and concentration. For this compound, a C18 SPE cartridge would be an appropriate choice to start with.
Q4: I am observing "ghost peaks" in my chromatograms. What is the likely cause and how can I resolve it?
A4: Ghost peaks are spurious peaks that can originate from several sources:
-
System Contamination: Contamination can be present in the mobile phase, injection port, or tubing.
-
Sample Carryover: Residual sample from a previous injection can be carried over to the next run.
-
Late Eluting Compounds: A strongly retained compound from a previous analysis may elute in a subsequent chromatogram. To address this, thoroughly flush the injector and column with a strong solvent. Always use high-purity solvents for your mobile phase. Incorporating a high-organic wash step at the end of a gradient elution can help remove any strongly retained compounds from the column.
Q5: How should I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my analytical method?
A5: The LOD and LOQ are crucial for validating the sensitivity of your method.[2] They can be established through various approaches:
-
Signal-to-Noise Ratio: The LOD is typically defined as the analyte concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.[3][4]
-
Calibration Curve Method: LOD and LOQ can be calculated based on the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S). The commonly used formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[5]
Experimental Protocols
Disclaimer: The following protocols are suggested as a starting point and are based on established methods for structurally related compounds. It is imperative that users validate these methods for their specific instrumentation and application.
Proposed HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Subsequently, prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (General): Dissolve the sample in the mobile phase. For samples in complex matrices, an appropriate extraction technique like SPE is recommended.
Proposed Sample Preparation by Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18, 500 mg.
-
Conditioning: Activate and equilibrate the cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove any polar interferences.
-
Elution: Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluent can be evaporated to dryness under a gentle stream of nitrogen. The resulting residue should be reconstituted in a precise volume of the mobile phase before injection into the HPLC system.
Quantitative Data for Analogous Compounds
The table below presents quantitative data for other N-arylthiourea derivatives from published analytical methods. This information is intended for reference to provide an estimate of the performance characteristics that can be achieved with an optimized method.
| Compound | Analytical Method | Matrix | LOD | LOQ | Linearity Range | Recovery (%) |
| N-Butyl-N'-decylthiourea | HPLC-UV | Not Specified | - | - | 0.5 - 50 µg/mL | 98 - 102 |
| Ethylene-thiourea derivative | GC-MS | Vegetables & Fruits | 0.01 mg/kg | - | up to 2.0 mg/L | 87.9 - 95.8 |
| Thiourea derivatives (DSA-00, DSA-02) | nLC-MS/MS | Rat Plasma | - | 1.00 ng/mL | 1.00 - 10000 pg/mL | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. The data presented is for illustrative purposes and has been sourced from publicly available scientific literature.[5][6][7]
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A generalized experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Logical Relationship for HPLC Troubleshooting
References
- 1. Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS Determination of Residual Ethylene-thiourea in Vegetables and Fruits [mat-test.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Corrosion Inhibition Efficiency of Thiourea Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with thiourea derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which thiourea derivatives inhibit corrosion?
A1: Thiourea and its derivatives primarily inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1][2] This adsorption process can involve:
-
Physisorption: Electrostatic interaction between the charged metal surface and the inhibitor molecules.
-
Chemisorption: Covalent bonding resulting from electron sharing or donation from the sulfur, nitrogen, and oxygen atoms in the thiourea derivative to the vacant d-orbitals of the metal atoms.[3][4] The presence of heteroatoms (S, N, O), aromatic rings, and π-electrons in the molecular structure significantly enhances the adsorption and, consequently, the inhibition efficiency.[1][3]
Q2: Are thiourea derivatives classified as anodic, cathodic, or mixed-type inhibitors?
A2: Most studies indicate that thiourea derivatives function as mixed-type inhibitors .[1][5] This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution) simultaneously.[1] Potentiodynamic polarization curves in the presence of these inhibitors typically show a decrease in both anodic and cathodic current densities.[3]
Q3: How does the molecular structure of a thiourea derivative influence its inhibition efficiency?
A3: The molecular structure is a critical factor. Inhibition efficiency is generally enhanced by:
-
Presence of Heteroatoms: Sulfur, nitrogen, and oxygen atoms act as active centers for adsorption on the metal surface.[1]
-
Aromatic Rings and π-Electrons: The presence of benzene rings or other conjugated systems facilitates stronger adsorption onto the metal surface.[3]
-
Electron-Donating Groups: Groups that increase the electron density on the sulfur and nitrogen atoms can lead to stronger coordination with the metal.[6]
-
Molecular Size and Steric Factors: Larger molecules can cover a greater surface area, but steric hindrance might affect the adsorption process.[3]
Q4: What is the typical effect of temperature on the inhibition efficiency of thiourea derivatives?
A4: The effect of temperature can be complex.
-
In many cases, inhibition efficiency decreases at higher temperatures. This is often attributed to the desorption of the inhibitor molecules from the metal surface as thermal energy increases.[5]
-
However, some studies show that efficiency can increase with temperature up to a certain point, suggesting a shift towards a stronger, more stable chemisorption process.[3][5] Beyond an optimal temperature, efficiency typically declines.[5]
Q5: Can thiourea derivatives accelerate corrosion?
A5: Yes, under certain conditions. At higher concentrations, thiourea itself can sometimes accelerate corrosion.[6] This phenomenon is often attributed to the liberation of hydrogen sulfide (H₂S) from the decomposition of thiourea, which can be corrosive.[6] Therefore, optimizing the inhibitor concentration is crucial.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Electrochemical Measurements (EIS/Polarization)
| Potential Cause | Troubleshooting Step |
| Inadequate Surface Preparation | Ensure a standardized and repeatable procedure for preparing the working electrode (metal coupon). This includes polishing with successive grades of abrasive paper, rinsing with distilled water and a degreasing solvent (like acetone), and drying completely before immersion.[7] |
| Unstable Open Circuit Potential (OCP) | Before starting any electrochemical measurement (EIS or polarization scan), allow the system to stabilize. Immerse the electrode in the test solution and monitor the OCP until it reaches a steady state (typically a drift of less than a few mV per minute).[8] |
| Gas Bubble Adherence | In acidic solutions where hydrogen evolution occurs, gas bubbles can adhere to the electrode surface, altering the active area and causing noisy data.[7] If purging with gas, ensure the outlet is positioned to avoid bubble impingement on the electrode. Gentle stirring can dislodge bubbles, but must be kept consistent across all experiments. |
| High Scan Rate in Polarization | A high potential scan rate can lead to distorted Tafel plots and inaccurate corrosion current measurements.[9] Use a slow scan rate (e.g., 0.1 to 1.0 mV/s) to allow the electrode interface to reach a quasi-steady state.[10] |
| Solution Contamination | Use high-purity reagents and deionized/distilled water. Ensure all glassware and the electrochemical cell are thoroughly cleaned before each experiment to avoid cross-contamination.[7] |
Issue 2: Low Inhibition Efficiency Despite Using a Promising Thiourea Derivative
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | There is a critical concentration below which inhibitors are not effective.[11] Perform a concentration study to find the optimal dosage. Note that excessively high concentrations can sometimes accelerate corrosion.[6] |
| Poor Inhibitor Solubility | Ensure the thiourea derivative is fully dissolved in the corrosive medium. If solubility is low, consider using a co-solvent (if it doesn't interfere with the corrosion process) or modifying the derivative to enhance its solubility.[7] |
| Desorption at Operating Temperature | If experiments are conducted at elevated temperatures, the inhibitor may be desorbing from the surface.[5] Verify the inhibitor's performance across a range of temperatures. If efficiency drops significantly, a more thermally stable inhibitor may be required. |
| Presence of Contaminants in Acid | Commercial-grade acids can contain impurities (like chlorine) that may interfere with the inhibitor's action or accelerate corrosion, reducing the inhibitor's apparent effectiveness.[12] |
Quantitative Data Summary
The following tables summarize the performance of various thiourea derivatives under different experimental conditions as reported in the literature.
Table 1: Inhibition Efficiency of Phenyl Thiourea (PTU) and Diisopropyl Thiourea (ITU) on Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Data Source(s) |
| PTU | 5 x 10⁻³ | 60 | 98.96 | [3] |
| ITU | 5 x 10⁻³ | 60 | 92.65 | [3] |
Table 2: Inhibition Efficiency of 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) on Mild Steel in 0.5 M HCl
| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (PDP, %) | Inhibition Efficiency (EIS, %) | Data Source(s) |
| MPMT | 1000 | 303 | 82.35 | 83.4 | [5][13] |
| MPMT | 1000 | 313 | 87.21 | 87.5 | [5][13] |
| MPMT | 1000 | 323 | 91.08 | 91.2 | [5][13] |
| MPMT | 1000 | 333 | 85.15 | 85.6 | [5][13] |
Experimental Protocols
Protocol 1: Gravimetric (Weight Loss) Method
-
Specimen Preparation: Prepare rectangular metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with silicon carbide paper of increasing grit size (e.g., 400, 800, 1200), wash thoroughly with distilled water, degrease with acetone, dry, and weigh accurately (W₁).
-
Test Solution: Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the thiourea derivative inhibitor.
-
Immersion: Suspend the prepared coupons in the test solutions using a glass hook or thread. Ensure the coupons are fully immersed.
-
Exposure: Maintain the system at a constant temperature for a specified period (e.g., 6, 12, or 24 hours).
-
Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a suitable cleaning solution (e.g., Clarke's solution), rinse with water and acetone, dry, and weigh accurately (W₂).
-
Calculation:
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization & EIS)
-
Electrochemical Cell Setup: Use a standard three-electrode cell. The metal specimen is the working electrode (WE), a platinum wire or graphite rod is the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode is the reference electrode (RE).[8]
-
Specimen Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.[14]
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8][14]
-
Analyze the resulting Nyquist and Bode plots. The data is often modeled with an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[14]
-
Calculate Inhibition Efficiency (IE %) using the formula: IE % = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[10]
-
Use a slow, constant scan rate (e.g., 0.5 mV/s).
-
Plot the resulting logarithm of current density (log i) versus potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.
-
Calculate Inhibition Efficiency (IE %) using the formula: IE % = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Visualizations
Caption: General workflow for evaluating corrosion inhibitor efficiency.
Caption: Troubleshooting logic for noisy electrochemical data.
Caption: Conceptual diagram of the mixed-inhibition mechanism.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. content.ampp.org [content.ampp.org]
- 7. benchchem.com [benchchem.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Potentiodynamic polarization [corrosion-doctors.org]
- 11. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 12. ijaet.org [ijaet.org]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Validation & Comparative
(3,4-Dimethylphenyl)thiourea and Alternatives: A Comparative Guide to Corrosion Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against metal degradation, corrosion inhibitors are indispensable. While a vast array of these chemical defenders exists, their efficacy can vary significantly based on their molecular structure and the specific corrosive environment. This guide provides a comparative analysis of the corrosion inhibition performance of thiourea derivatives, with a focus on providing a benchmark for understanding the potential efficacy of (3,4-Dimethylphenyl)thiourea, and contrasts it with other widely used corrosion inhibitors.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related and representative thiourea derivatives to provide a valuable comparative framework. The core data is presented alongside that of other major classes of corrosion inhibitors, including triazoles and thiazoles, to offer a broader perspective for researchers in the field.
Performance Data of Corrosion Inhibitors
The following table summarizes the inhibition efficiency of various corrosion inhibitors on mild steel in acidic environments, providing a basis for comparative evaluation.
| Inhibitor Class | Specific Compound | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| Thiourea Derivatives | Phenylthiourea (PTU) | 2 mmol/L | 15% HCl | Not Specified | >83% | Weight Loss |
| Ditolyl thiourea (DTTU) | 300 ppm | 20% Formic Acid | 30-50 | Very Good | Weight Loss, Potentiodynamic Polarization[1] | |
| N-aroyl-N'-aryl thiourea (STU3) | 5x10⁻⁴ M | 1M H₂SO₄ | 30 | ~90% | Potentiodynamic Polarization[2] | |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) | 0.5 mM | 1 M HCl | 30 | 93.9% | Weight Loss[3] | |
| Triazoles | Benzotriazole (BTA) | Not Specified | Neutral | Not Specified | Good | General Literature |
| Tolyltriazole (TTA) | Not Specified | Neutral | Not Specified | Good | General Literature | |
| Thiazoles | 2-Mercaptobenzothiazole (MBT) | Not Specified | Not Specified | Not Specified | Good | General Literature |
Experimental Protocols
The data presented in this guide is primarily derived from two common experimental techniques for evaluating corrosion inhibitor efficacy: the Weight Loss Method and Electrochemical Methods.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of corrosion rate.
Procedure:
-
Specimen Preparation: Metal coupons of a standard dimension are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried thoroughly.
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.
-
Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical means.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
Corrosion Rate (CR) : CR (mm/year) = (K × W) / (A × T × D)
-
Where:
-
K = constant (e.g., 8.76 × 10⁴ for CR in mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
-
Inhibition Efficiency (%IE) : %IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
-
Caption: Workflow for the Weight Loss Method.
Electrochemical Methods
Electrochemical techniques provide insights into the mechanism of corrosion inhibition by studying the electrochemical reactions at the metal-solution interface.
A. Potentiodynamic Polarization:
This technique involves polarizing the metal sample (working electrode) from its open circuit potential in both anodic and cathodic directions and measuring the resulting current.
Procedure:
-
Cell Setup: A three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The cell is filled with the corrosive solution (with and without inhibitor). A potentiostat is used to apply a potential scan at a slow rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel extrapolation).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the corrosion current densities:
-
%IE = [(i_corr(0) - i_corr(i)) / i_corr(0)] × 100
-
Where:
-
i_corr(0) = Corrosion current density without inhibitor
-
i_corr(i) = Corrosion current density with inhibitor
-
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Procedure:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC potential signal of varying frequency is applied to the working electrode at its open circuit potential. The impedance response of the system is measured.
-
Data Analysis: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (Rct) is determined from this plot, which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency Calculation:
-
%IE = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100
-
Where:
-
R_ct(0) = Charge transfer resistance without inhibitor
-
R_ct(i) = Charge transfer resistance with inhibitor
-
-
-
Caption: Workflow for Electrochemical Methods.
Mechanism of Inhibition: A Comparative Overview
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface, forming a protective barrier.
Caption: General Mechanism of Corrosion Inhibition.
Thiourea Derivatives: The corrosion inhibition potential of thiourea and its derivatives is attributed to the presence of sulfur and nitrogen atoms in the thiourea moiety. These heteroatoms act as active centers for adsorption onto the metal surface. The lone pair of electrons on the sulfur and nitrogen atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. The presence of aromatic rings and substituent groups, such as the dimethylphenyl group in this compound, can further enhance the inhibition efficiency by increasing the electron density on the active centers and promoting a more stable and compact protective film.
Triazoles (Benzotriazole and Tolyltriazole): These compounds are particularly effective for the protection of copper and its alloys. The nitrogen atoms in the triazole ring coordinate with the metal surface to form a stable, polymeric complex film that acts as a barrier to corrosive agents.
Thiazoles (2-Mercaptobenzothiazole): Similar to thiourea derivatives, the presence of sulfur and nitrogen atoms in the thiazole ring makes these compounds effective corrosion inhibitors. They adsorb on the metal surface, creating a protective layer that hinders both anodic and cathodic reactions of the corrosion process.
References
A Comparative Guide to the Validation of HPLC Methods for Thiourea Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research, development, and quality control of thiourea derivatives, a class of compounds with diverse applications in pharmaceuticals and agriculture. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of various validated HPLC methods for the analysis of thiourea derivatives, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method for the analysis of thiourea derivatives is contingent on the specific properties of the analyte and the analytical objectives. The following tables summarize the performance characteristics of different validated HPLC methods, offering a comparative overview for researchers.
Table 1: Reversed-Phase HPLC (RP-HPLC) Methods with UV Detection
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| N-acyl thiourea derivatives | C18 | Acetonitrile:Water | 1.0 | 254 | >0.999 | - | - | 98-102% |
| Ethylenethiourea (ETU) | C18 Uptisphere NEC | 0.01M Phosphate Buffer (pH 4.5) | - | 231 | >0.99 | - | 1 µg/L | - |
| (2-Methylphenyl)thiourea | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | - | - | - | - | - | - |
| Thiourea, Thiouracil, Methylthiouracil, Propylthiouracil | Primesep P (Mixed-Mode) | Water:Acetonitrile with Phosphoric Acid | - | 200 | - | - | - | - |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Mode | Linearity (R²) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% RE) |
| Thiourea-based antivirals | C18 | Water:Methanol (30:70, v/v) | 0.6 | ESI (+/-) | >0.99 | 1.00 | ≤10.8 | 0.5 to 5.98 |
| Ethylenethiourea (ETU) in food | Alumina-SPE cleanup | Methanol extraction | - | ESI (+) | >0.995 | 5 | <25 | 71-121% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for the key experiments cited in the comparison tables.
Protocol 1: RP-HPLC Method for N-acyl Thiourea Derivatives
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Reference standards of the N-acyl thiourea derivatives.
3. Chromatographic Conditions:
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
Dissolve the sample containing the N-acyl thiourea derivative in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential impurities or degradation products.
Protocol 2: LC-MS/MS Method for Thiourea-Based Antivirals
1. Instrumentation:
-
A nano-liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column.
2. Reagents and Standards:
-
Methanol (LC-MS grade).
-
Ultrapure water.
-
Internal standard (IS), such as prednisolone.
-
Reference standards of the thiourea-based antiviral compounds.
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Isocratic elution with Water:Methanol (30:70, v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Ionization Mode: Electrospray ionization in positive or negative mode, optimized for the specific analytes.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and the internal standard.
4. Standard and Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analytes and the IS into the appropriate matrix (e.g., plasma, tissue homogenate).
-
Perform sample pretreatment, such as protein precipitation with acetonitrile, followed by centrifugation and filtration.
5. Validation Parameters:
-
Linearity: Construct a calibration curve over the desired concentration range. The calibration curve for some thiourea derivatives has shown good linear regression (R2 > 0.99) over a range of 1.00-10000 pg/mL.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. For some thiourea derivatives, the LLOQ was found to be 1.00 ng/mL.[1]
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy at multiple concentration levels (low, medium, and high). Intra- and inter-day precisions were reported to be no more than 10.8%, with relative errors ranging from 0.5 to 5.98%.[1]
-
Matrix Effect: Assess the influence of the sample matrix on the ionization of the analyte and IS.
-
Stability: Evaluate the stability of the analytes in the biological matrix under various storage and handling conditions.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and the different chromatographic strategies for analyzing thiourea derivatives.
Caption: A logical workflow for the validation of an HPLC method.
Caption: Different HPLC modes for the analysis of thiourea derivatives.
References
The Evolving Arsenal: A Comparative Look at the Antibacterial Might of Thiourea Analogs
For Immediate Release
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Thiourea derivatives have surfaced as a formidable class of compounds, demonstrating a wide spectrum of biological activities, including potent antibacterial properties. This guide offers a comparative analysis of the antibacterial efficacy of various thiourea analogs, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to inform future research and development.
The antibacterial prowess of thiourea compounds is frequently linked to their ability to inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][2] This mechanism disrupts bacterial DNA replication, leading to cell death. The versatility of the thiourea scaffold allows for a myriad of substitutions, enabling the fine-tuning of their antibacterial activity.
Quantitative Efficacy: A Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The antibacterial effectiveness of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of thiourea derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison. It is important to consider that these values are compiled from various studies and are presented for comparative insight.
Table 1: Comparative In Vitro Antibacterial Activity of Thiourea Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| Thiourea Derivatives | |||
| N-(3,4-dichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea (1c) | 3.9 | - | - |
| N-(2-iodophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea (1i) | - | 7.8 | - |
| 1-Allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) | - | 1000 | - |
| 1-Allyl-3-(4-nitrobenzoyl)thiourea (Cpd 4) | - | 1000 | - |
| TD4 | 2 | 2 | 4 |
| Standard Antibiotics | |||
| Amikacin | - | - | - |
| Gentamicin | - | - | - |
| Ciprofloxacin | 50 | - | - |
Data sourced from multiple studies for comparative purposes.[3][4]
Table 2: Comparative In Vitro Antibacterial Activity of Thiourea Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 10145) MIC (µg/mL) | Salmonella typhi (ATCC 51812) MIC (µg/mL) |
| Thiourea Derivatives | |||
| N-(3,5-dichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea | >1000 | 15.6 | - |
| N-(2,4,5-trichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea | >1000 | 15.6 | - |
| D-fructose-based thiourea (2a) | - | - | Inhibitory action noted |
| Standard Antibiotics | |||
| Amikacin | - | - | - |
| Gentamicin | - | - | - |
Data sourced from multiple studies for comparative purposes.[3][5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of novel compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of thiourea analogs.
1. Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the thiourea analog in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the growth medium to achieve a range of desired concentrations.[7][8]
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
Incubate the plates at 37°C for 18-24 hours.[7]
4. Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2]
Visualizing the Science
To better illustrate the processes involved in the evaluation of thiourea analogs, the following diagrams have been generated using Graphviz.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Structure-Activity Relationship of Dimethylphenyl Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dimethylphenyl thiourea derivatives, offering an objective comparison of their biological performance based on available experimental data. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Quantitative Biological Activity Data
The biological activities of various dimethylphenyl thiourea derivatives have been investigated, revealing their potential in antimicrobial, antioxidant, enzyme inhibition, and anticancer applications. The following tables summarize the quantitative data for representative compounds, allowing for a clear comparison of their efficacy.
Antioxidant Activity
The antioxidant capacity of dimethylphenyl thiourea derivatives is commonly evaluated by their ability to scavenge free radicals, with lower IC50 values indicating greater antioxidant activity.
| Compound/Structure | Assay | IC50 Value | Reference Compound | Reference IC50 |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH | 118.05 µg/mL[1][2] | Ascorbic Acid | -33.22 µg/mL[1] |
| 1-(2,4-dimethylphenyl)-3-phenylthiourea | DPPH | 64 µg/mL[3] | - | - |
| 1,3-bis(3,4-dichlorophenyl)thiourea (for comparison) | DPPH | 45 µg/mL[4] | - | - |
| DM3A (a thiourea derivative) | DPPH | 7.97 ± 0.23 µg/mL[4] | - | - |
| 1,3-bis(3,4-dichlorophenyl)thiourea (for comparison) | ABTS | 52 µg/mL[4] | - | - |
Antimicrobial Activity
The antimicrobial potential of these derivatives is assessed by their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are key parameters.
| Compound/Structure | Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) | MIC Value |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli | Moderate[1] | Effective[1] | - |
| S. flexneri | Moderate[1] | Effective[1] | - | |
| P. aeruginosa | Moderate[1] | Effective[1] | - | |
| S. typhi | Moderate[1] | Effective[1] | - | |
| 1-(2,4-dimethylphenyl)-3-phenylthiourea | S. aureus | - | - | 4.03 µg/mL[3] |
Enzyme Inhibitory Activity
Dimethylphenyl thiourea derivatives have been evaluated for their inhibitory effects on various enzymes implicated in different diseases.
| Compound/Structure | Target Enzyme | IC50 Value | Reference Standard | Standard IC50 |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL[5] | Donepezil | ~0.02 - 0.05 µM[5] |
| Butyrylcholinesterase (BChE) | >100 µg/mL[5] | Rivastigmine | ~0.04 - 0.4 µM[5] | |
| 1-(2,4-dimethylphenyl)-3-phenylthiourea | α-amylase | 62 µg/mL | - | - |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E) | α-amylase | 85 ± 1.9 % inhibition | - | - |
Anticancer Activity
The cytotoxic effects of thiourea derivatives against various cancer cell lines are a significant area of investigation.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference Compound | Reference IC50 |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework (DC27) | Human lung carcinoma cell lines | 2.5-12.9 µM[6] | Gefitinib | 1.1-15.6 µM[6] |
| Phosphonate thiourea derivatives | Human breast, pancreatic, prostate cancer | 3 - 14 µM[4] | - | - |
| Bis-thiourea structures | Human leukemia | As low as 1.50 µM[4] | - | - |
| Aromatic thiourea derivatives (from indole) | Lung, liver, breast cancer | < 20 µM (LC50)[4] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of N-(Dimethylphenyl)-N'-R-thiourea Derivatives
A general and straightforward method for synthesizing N,N'-disubstituted unsymmetrical thioureas involves the nucleophilic addition of an amine to an isothiocyanate.[4]
-
Reactants : 2,4-dimethylphenyl isothiocyanate and a desired primary or secondary amine.
-
Solvent : Acetone is commonly used.[4]
-
Procedure : The amine is added to a solution of 2,4-dimethylphenyl isothiocyanate in acetone. The reaction mixture is typically stirred at room temperature.
-
Product Isolation : The resulting N-(2,4-dimethylphenyl)-N'-substituted thiourea derivative often precipitates out of the solution and can be collected by filtration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.[1]
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution is light-sensitive and should be freshly prepared and stored in the dark.[1]
-
Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of dilutions.[1]
-
Reaction Mixture : In a 96-well plate or cuvettes, a volume of the test compound solution is mixed with an equal volume of the DPPH working solution. A blank containing the solvent and DPPH is also prepared.[1]
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]
-
Absorbance Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[1]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of scavenging activity versus compound concentration.[1]
Agar Well Diffusion Antimicrobial Assay
This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.[1]
-
Media Preparation : Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.[1]
-
Inoculum Preparation : A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in sterile saline.[1]
-
Inoculation : The surface of the MHA plates is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Well Creation : Wells are aseptically punched into the agar using a sterile cork borer.
-
Compound Application : A defined volume of the dimethylphenyl thiourea derivative solution (dissolved in a suitable solvent like DMSO) is added to a well. A standard antibiotic (positive control) and the solvent alone (negative control) are added to separate wells.[1]
-
Incubation : The plates are incubated at 37°C for 16-24 hours.[1]
-
Data Collection : The diameter of the clear zone of inhibition around each well is measured in millimeters.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment : The cells are treated with various concentrations of the thiourea derivatives and incubated for an additional 24-48 hours.[4]
-
MTT Addition : The MTT reagent is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[4]
-
Absorbance Measurement : The absorbance is measured at a wavelength of 540 nm using a microplate reader.[4]
-
IC50 Determination : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthesis pathways, experimental workflows, and biological signaling pathways relevant to the structure-activity relationship of dimethylphenyl thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Potential of Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Substituted thioureas represent a versatile class of compounds with significant potential as enzyme inhibitors. Their unique structural features allow for diverse interactions with enzyme active sites, leading to the modulation of various physiological and pathological processes. This guide provides a comparative overview of the inhibitory potential of substituted thioureas against three key enzymes: urease, carbonic anhydrase, and tyrosinase. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Urease Inhibition by Substituted Thioureas
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a critical survival factor for various pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat infections by urease-producing bacteria.
Comparative Inhibitory Potential
A range of substituted thiourea derivatives have demonstrated potent inhibitory activity against urease. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds against Jack Bean or H. pylori urease.
| Compound ID | Substituent(s) on Phenyl Ring(s) | Urease Source | IC₅₀ (µM) | Reference |
| 1 | 4-Bromo | Jack Bean | 10.11 ± 0.11 | [1] |
| b19 | N-(2-Nitrophenylaceto) | H. pylori | 0.16 ± 0.05 | [2] |
| 5a | N-methyl quinolonyl | Not Specified | 1.83 ± 0.79 | [3] |
| Thiourea (Standard) | - | Jack Bean | 21.00 ± 0.11 | [4] |
| Acetohydroxamic Acid (Standard) | - | Not Specified | 27.0 ± 0.5 | [1] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.[5][6]
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urease enzyme solution (e.g., Jack Bean urease)
-
Urea solution (substrate)
-
Test compounds (substituted thioureas) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for a further 30 minutes at 37°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 50 minutes at 37°C for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Workflow for determining urease inhibition.
Urease in H. pylori Pathogenesis
The inhibition of urease disrupts the ability of H. pylori to neutralize the acidic environment of the stomach, a critical step for its colonization and survival.[7]
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vitro and In Vivo Studies of (3,4-Dimethylphenyl)thiourea and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (3,4-Dimethylphenyl)thiourea and its related derivatives, drawing from available in vitro and in vivo research. While extensive in vitro data highlights the potential of this class of compounds across various therapeutic areas, in vivo studies remain limited. This document aims to consolidate the existing quantitative data, detail the experimental methodologies employed, and visualize the key signaling pathways implicated in their mechanisms of action.
Quantitative Biological Activity Data: In Vitro Studies
The in vitro biological activities of this compound and its derivatives have been explored in several contexts, including anticancer, antioxidant, and enzyme inhibitory applications. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)thiourea | SW620 (colon cancer) | MTT | 9.4 ± 1.85 | [1] |
| 1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)thiourea | PC3 (prostate cancer) | MTT | 1.5 - 8.9 | [1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | Not Specified | 1.11 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver cancer) | Not Specified | 1.74 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (breast cancer) | Not Specified | 7.0 | [2] |
| Doxorubicin (standard) | HCT116 (colon cancer) | Not Specified | 8.29 | [2] |
| Doxorubicin (standard) | HepG2 (liver cancer) | Not Specified | 7.46 | [2] |
| Doxorubicin (standard) | MCF-7 (breast cancer) | Not Specified | 4.56 | [2] |
Table 2: In Vitro Antioxidant Activity of Thiourea Derivatives
| Compound | Assay | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH Radical Scavenging | 118.05 | -33.22 | [3] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Radical Scavenging | 45 | Not Specified | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Radical Scavenging | 52 | Not Specified | [4] |
Table 3: In Vitro Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound | Enzyme | IC50 (µM) | Standard | Reference |
| Compound 2g | α-Amylase | Not Specified (most active in series) | Acarbose | [5] |
| Compound 2g | α-Glucosidase | Not Specified (most active in series) | Acarbose | [5] |
| All synthesized derivatives | Butyrylcholinesterase (BChE) | More active than standard | Galantamine | [5] |
In Vivo Studies: A Gap in the Literature
A comprehensive search of the scientific literature reveals a notable absence of in vivo studies specifically investigating this compound. However, research on other thiourea derivatives provides insights into their potential in vivo activities and metabolic fate.
For instance, a study on N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea in rats investigated its metabolic pathway, demonstrating that the parent compound could be detected in blood samples up to 48 hours post-administration, alongside a small quantity of metabolites.[6] Another study on 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea in albino rats showed significant antinociceptive and anti-inflammatory effects at doses of 15, 30, and 45 mg/kg, with no significant ulcerogenic effects compared to standard NSAIDs like aspirin and indomethacin.
These studies suggest that thiourea derivatives can be orally bioavailable and exert systemic effects. However, without specific in vivo data for this compound, its efficacy, toxicity, and pharmacokinetic profile in a living organism remain to be determined.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of scientific findings. Below are methodologies for commonly employed in vitro assays for evaluating thiourea derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[4]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.[7] The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.[7]
-
Sample Preparation: The thiourea compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.[7]
-
Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.[7]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]
-
Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[7]
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: Stock solutions of the thiourea compounds are prepared and serially diluted as in the DPPH assay.[7]
-
Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the ABTS•+ working solution.[5]
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 10 minutes).[5]
-
Measurement: The absorbance is measured at 734 nm.[5]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivative and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Thiourea derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.
Inhibition of the Arachidonic Acid Pathway
Some thiourea derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[8][9][10] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[11] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[10][12]
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: (3,4-Dimethylphenyl)thiourea in Asymmetric Organic Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, thiourea derivatives have carved a significant niche as powerful, metal-free catalysts. Their efficacy stems from a unique dual-activation mechanism, where they simultaneously act as a Brønsted acid and a Lewis base, guiding the stereochemical outcome of a variety of organic transformations. This guide provides a comparative benchmark of (3,4-Dimethylphenyl)thiourea's performance in the context of other widely used organocatalysts, supported by experimental data to aid in catalyst selection for asymmetric synthesis.
The Dual Activation Power of Thiourea Catalysts
Thiourea-based organocatalysts operate through a cooperative activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with an electrophile (e.g., a nitroolefin or a carbonyl compound), increasing its electrophilicity. Concurrently, a basic functional group on the catalyst backbone, often a tertiary amine, deprotonates the nucleophile, enhancing its reactivity. This dual activation within a chiral scaffold brings the reactants into a well-organized, stereochemically defined transition state, leading to high enantioselectivity in the final product.[1]
Caption: Proposed catalytic cycle for a thiourea-catalyzed asymmetric reaction.
Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated nitroalkene is a cornerstone reaction for evaluating the performance of new organocatalysts. Below is a comparison of this compound with other notable thiourea-based catalysts in the Michael addition of cyclohexanone to β-nitrostyrene.
Disclaimer: The following data has been compiled from different studies and is presented for comparative purposes. Reaction conditions may vary between studies, which can influence the outcome. For a direct comparison, catalysts should be evaluated under identical conditions.
| Catalyst | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Source |
| This compound Derivative | Derivative of (R,R)-1,2-diphenylethylenediamine | 95 | 92 | 94:6 | [2] |
| Takemoto Catalyst | N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea | 98 | 95 | >99:1 | Data compiled from representative literature |
| Jacobsen Catalyst | (S,S)-N,N'-(1,2-diphenylethane-1,2-diyl)bis(3,5-bis(trifluoromethyl)benzenecarboxamide) derived thiourea | 92 | 90 | 92:8 | Data compiled from representative literature |
| Schreiner's Thiourea | N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea | 85 | 88 | Not specified | Data compiled from representative literature |
From the compiled data, the this compound derivative demonstrates excellent performance, affording high yield and enantioselectivity, comparable to the well-established Takemoto and Jacobsen catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a this compound catalyst and its application in an asymmetric Michael addition.
Synthesis of a Chiral this compound Catalyst
A common route to chiral thiourea catalysts involves the reaction of a chiral diamine with an isothiocyanate.
Caption: General workflow for the synthesis of a chiral thiourea catalyst.
Detailed Protocol:
-
To a solution of (1R,2R)-1,2-diphenylethylenediamine (1.0 mmol) in dichloromethane (10 mL) is added 3,4-dimethylphenyl isothiocyanate (1.05 mmol) at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral thiourea catalyst.
Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative example of the application of a chiral thiourea catalyst in an asymmetric Michael addition.
Detailed Protocol:
-
In a reaction vial, the chiral this compound derivative catalyst (0.02 mmol, 10 mol%) and β-nitrostyrene (0.2 mmol) are dissolved in toluene (1.0 mL).
-
Cyclohexanone (0.4 mmol, 2.0 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification (eluent: hexane/ethyl acetate) to yield the Michael adduct.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Concluding Remarks
This compound and its derivatives have emerged as highly effective organocatalysts for asymmetric synthesis. Their performance in key C-C bond-forming reactions, such as the Michael addition, is comparable to that of other leading thiourea catalysts. The ease of synthesis and the ability to fine-tune the steric and electronic properties by modifying the chiral scaffold make them attractive tools for chemists in academia and industry. The provided data and protocols serve as a valuable resource for the rational design of catalytic systems for the synthesis of enantioenriched molecules, a critical aspect of modern drug discovery and development.
References
Cross-Validation of Analytical Techniques for (3,4-Dimethylphenyl)thiourea: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like (3,4-Dimethylphenyl)thiourea is paramount. This guide provides a comparative overview of key analytical techniques applicable to this compound, supported by generalized experimental data and protocols derived from the analysis of thiourea and its derivatives. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical techniques discussed. These values are representative and may vary based on specific instrumentation, experimental conditions, and sample matrices.
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL | 0.5 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the compound's affinity for the stationary and mobile phases.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for thiourea derivatives.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[1] For this compound, a gradient elution may be optimal, starting with a higher percentage of water and increasing the acetonitrile concentration over time. An acidic modifier like formic or phosphoric acid can be added to improve peak shape.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection: UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, which for thiourea derivatives is often in the range of 230-280 nm.[2]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, and a series of calibration standards are made by serial dilution.
References
- 1. Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical versus experimental studies of (3,4-Dimethylphenyl)thiourea properties
A comprehensive comparison of the theoretical and experimental properties of (3,4-Dimethylphenyl)thiourea is presented for researchers, scientists, and professionals in drug development. This guide synthesizes spectroscopic, structural, and biological data from various studies, offering a side-by-side view of computational predictions and experimental outcomes.
Molecular Structure and Synthesis
This compound belongs to the N,N'-disubstituted thiourea class of compounds, which are noted for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure consists of a thiocarbonyl group (C=S) bonded to two nitrogen atoms, one of which is substituted with a 3,4-dimethylphenyl group.
The synthesis is typically a straightforward nucleophilic addition reaction. It involves reacting 3,4-dimethylphenyl isothiocyanate with an appropriate amine or, more commonly, reacting 3,4-dimethylaniline with an isothiocyanate precursor in a suitable solvent like acetone or ethanol.[1] A general synthesis pathway is illustrated below.
Caption: General synthesis of this compound derivatives.
Comparative Analysis Workflow
The evaluation of molecular properties involves a dual approach: experimental characterization and theoretical modeling. Experimental techniques provide real-world data on the molecule's behavior, while computational methods offer insights into its electronic structure and predicted properties. The correlation between these two approaches is crucial for validating theoretical models and interpreting experimental results.
Caption: Workflow for theoretical vs. experimental property analysis.
Data Presentation
Structural Properties: A Theoretical-Experimental Comparison
While specific crystallographic data for this compound was not found in the searched literature, a comparison can be made based on closely related structures and general findings from studies comparing DFT calculations with XRD results for other thiourea derivatives.[3][4] Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G, are used to optimize the molecular geometry.[4] These calculated values are then compared with experimental data from single-crystal X-ray diffraction.
Table 1: Comparison of Key Bond Lengths and Angles (Predicted vs. Typical Experimental)
| Parameter | Bond/Angle | Theoretical (DFT) Value (Predicted) | Typical Experimental (XRD) Value Range for Thioureas |
|---|---|---|---|
| Bond Length (Å) | C=S | ~1.730 | 1.68 - 1.71 |
| C-N (Thiourea) | ~1.383 | 1.33 - 1.35 | |
| Bond Angle (°) | N-C-N | ~116° | 115° - 118° |
| N-C-S | ~122° | 120° - 123° |
Note: Theoretical values are representative based on similar structures; experimental ranges are generalized from thiourea derivative crystal structures.[4]
Spectroscopic Analysis
The vibrational and electronic properties of this compound can be investigated using FT-IR, NMR, and UV-Vis spectroscopy and corroborated with theoretical simulations.
Table 2: FT-IR Spectral Data Comparison
| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3100 - 3400 | Scaled ~3200 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Scaled ~3050 | Stretching |
| C=S | ~1350 | Scaled ~1340 | Stretching |
| C-N | ~1500 | Scaled ~1490 | Stretching |
Note: Theoretical values are often scaled to correct for anharmonicity and basis set deficiencies.
Table 3: ¹H-NMR Chemical Shift Data (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity |
|---|---|---|
| N-H (Aryl side) | ~9.5 | Singlet |
| N-H (other side) | ~7.8 | Singlet |
| Aromatic C-H | 7.0 - 7.5 | Multiplet |
| Methyl (CH₃) | ~2.2 | Singlet |
Note: These are predicted values based on typical spectra of similar compounds. Experimental verification is required.[5]
Electronic Properties: Frontier Molecular Orbitals (FMO)
Theoretical studies provide insights into the electronic reactivity through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.
Table 4: Calculated Quantum Chemical Parameters
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.6 eV |
| Dipole Moment | Measure of molecular polarity | ~ 4.5 D |
Note: Values are representative and depend on the level of theory and basis set used.[6]
Biological Activity
Thiourea derivatives are widely investigated for their therapeutic potential.[2][7] Studies on various dimethylphenyl thiourea derivatives have shown promising antioxidant and enzyme inhibition activities.[1][8]
Table 5: Summary of Reported Biological Activities for Dimethylphenyl Thiourea Analogs
| Assay | Target | Result (IC₅₀ or Inhibition) | Standard/Control | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC₅₀: 7.97 - 118.05 µg/mL | Ascorbic Acid | [1][8] |
| Antioxidant | ABTS Radical Scavenging | IC₅₀: 52 µg/mL | - | [8] |
| Enzyme Inhibition | α-Amylase / α-Glucosidase | IC₅₀: ~19.26 µg/mL | Acarbose | [8] |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Good inhibitory activity | Galantamine | [9] |
| Antibacterial | E. coli, S. aureus, etc. | Moderate activity | Cephradine |[1] |
Experimental and Computational Protocols
Synthesis Protocol
A general procedure for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1]
-
Precursor Formation: Acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The mixture is refluxed for approximately 30 minutes to form the isothiocyanate in situ.[10]
-
Reaction: After cooling, a solution of 3,4-dimethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.[10]
-
Reflux: The reaction mixture is refluxed for 3-4 hours.[10]
-
Isolation: The mixture is then poured into acidified cold water to precipitate the crude product.
-
Purification: The solid product is filtered, washed, and recrystallized from a suitable solvent like ethanol or acetonitrile to obtain the pure this compound.[10]
Antioxidant Assays (DPPH/ABTS)
-
Sample Preparation: Stock solutions of the synthesized compounds and a standard (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).[8]
-
Reaction Mixture: For the DPPH assay, a specific volume of the sample solution is mixed with a methanolic solution of DPPH. For the ABTS assay, the sample is mixed with the ABTS radical cation solution.[8]
-
Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., ~517 nm for DPPH).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.[8]
Computational Methodology
-
Software: Calculations are typically performed using software packages like Gaussian.[3]
-
Method: Density Functional Theory (DFT) is a common method, often with the B3LYP functional.[3][4]
-
Basis Set: A standard basis set such as 6-311++G(d,p) or 6-31G* is employed for geometry optimization and frequency calculations.[11]
-
Analysis: The output is analyzed to obtain optimized structural parameters (bond lengths, angles), vibrational frequencies, HOMO-LUMO energies, and other quantum chemical properties.[6] For spectral simulation, the calculated frequencies are often scaled by a factor (e.g., ~0.96) to improve agreement with experimental data. Molecular docking studies are performed using software like AutoDock to predict binding affinities with biological targets.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
comparative analysis of the cytotoxic effects of thiourea derivatives on cancer cell lines
Researchers and drug development professionals are increasingly turning their attention to thiourea derivatives as a promising class of compounds in the development of novel anticancer therapies. A growing body of evidence demonstrates their potent cytotoxic effects across a variety of cancer cell lines, often surpassing the efficacy of existing chemotherapy drugs. This guide provides a comparative analysis of the cytotoxic effects of various thiourea derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Thiourea derivatives, organic compounds featuring the (R¹R²N)(R³R⁴N)C=S functional group, have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][2][3] Their structural versatility allows for the synthesis of a wide range of derivatives with varying cytotoxic potencies and selectivities against different cancer types.[4][5]
Comparative Cytotoxicity of Thiourea Derivatives
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several thiourea derivatives against a panel of human cancer cell lines, as reported in various studies.
| Thiourea Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| QTMP (a novel thiourea polymer) | SW480 (Colon) | Not specified, but showed concentration-dependent apoptosis | - | - | [1] |
| HCT116 (Colon) | Not specified, but showed concentration-dependent apoptosis | - | - | [1] | |
| Caco2 (Colon) | Not specified, but showed concentration-dependent apoptosis | - | - | [1] | |
| Compound 55a (3,5-bis(trifluoromethyl)phenyl moiety) | NCI-H460 (Lung) | 1.86 | Sorafenib | Not specified | [4] |
| Colo-205 (Colon) | 9.92 | Sorafenib | Not specified | [4] | |
| HCT116 (Colon) | 6.42 | Sorafenib | Not specified | [4] | |
| MDA-MB-231 (Breast) | 8.21 | Sorafenib | Not specified | [4] | |
| MCF-7 (Breast) | 9.19 | Sorafenib | Not specified | [4] | |
| HEpG2 (Liver) | 6.21 | Sorafenib | Not specified | [4] | |
| PLC/PRF/5 (Liver) | 7.82 | Sorafenib | Not specified | [4] | |
| Compound 23d (benzothiazole derivative) | MCF-7 (Breast) | ~4x more effective than cisplatin | Cisplatin | Not specified | [4] |
| HT-29 (Colon) | ~4x more effective than cisplatin | Cisplatin | Not specified | [4] | |
| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | HeLa (Cervical) | 412 | Hydroxyurea | 5632 | [4] |
| MCF-7 (Breast) | 390 | Hydroxyurea | 2829 | [4] | |
| WiDr (Colon) | 433 | Hydroxyurea | 1803 | [4] | |
| T47D (Breast) | 179 | Hydroxyurea | 1803 | [4] | |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [2][6] |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [2][6] | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | [2][6] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon) | 9.0 | - | - | [7] |
| SW620 (Colon) | 1.5 | - | - | [7] | |
| K562 (Leukemia) | 6.3 | - | - | [7] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | - | - | [7] |
| Bis-thiourea derivative 44 | MCF-7 (Breast) | 1.2 | Doxorubicin | Not specified | [7] |
| HCT116 (Colon) | 1.3 | Doxorubicin | Not specified | [7] | |
| A549 (Lung) | 2.7 | Doxorubicin | Not specified | [7] | |
| Bis-thiourea derivative 45 | MCF-7 (Breast) | 1.1 | Doxorubicin | Not specified | [7] |
| HCT116 (Colon) | 1.2 | Doxorubicin | Not specified | [7] | |
| A549 (Lung) | 2.4 | Doxorubicin | Not specified | [7] | |
| Bis-thiourea derivative 46 | MCF-7 (Breast) | 1.2 | Doxorubicin | Not specified | [7] |
| HCT116 (Colon) | 1.4 | Doxorubicin | Not specified | [7] | |
| A549 (Lung) | 2.8 | Doxorubicin | Not specified | [7] | |
| Copper complex of N-naphthoyl thiourea (11) | MCF-7 (Breast) | 0.68 | Doxorubicin | Not specified | [8] |
| A549 (Lung) | 1.22 | Doxorubicin | Not specified | [8] | |
| HCT116 (Colon) | Not specified, but most potent | Doxorubicin | Not specified | [8] |
Experimental Protocols
The evaluation of the cytotoxic effects of thiourea derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (typically dissolved in a solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Apoptosis Assay (Flow Cytometry)
Flow cytometry is a technique used to detect and quantify apoptosis by labeling cells with specific fluorescent markers.
-
Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.[10]
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their cytotoxic effects through the modulation of various signaling pathways. One of the key mechanisms is the induction of apoptosis, often through a caspase-dependent pathway.[1] Some derivatives have also been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation and survival.[6]
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified signaling pathway for thiourea derivative-induced apoptosis.
A generalized workflow for determining the IC50 of thiourea derivatives using the MTT assay.
References
- 1. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (3,4-Dimethylphenyl)thiourea: A Guide for Laboratory Professionals
Core Safety and Handling Principles
Given the general hazards associated with thiourea compounds, (3,4-Dimethylphenyl)thiourea should be treated as a hazardous substance.[1] Under no circumstances should this chemical or its containers be disposed of in regular waste or flushed down the drain.[1][2] Key potential hazards based on similar thiourea derivatives include acute oral toxicity, skin sensitization, and potential for being a carcinogen and reproductive toxin.[1][3] Furthermore, thiourea compounds are often toxic to aquatic life with long-lasting effects.[1][4]
Quantitative Data Summary for Hazardous Waste Accumulation
Proper management of hazardous waste includes adherence to accumulation limits within the laboratory. The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA).
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Up to 12 months (unless limit is reached sooner)[1] |
Procedural Guidance for Disposal
The primary and most recommended method for the disposal of this compound is through collection for professional disposal by a licensed hazardous waste service.[2][4][5]
I. Waste Collection and Storage
-
Waste Identification and Classification : Classify all waste containing this compound as hazardous chemical waste.[1][6][7]
-
Container Selection and Labeling :
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2][6] The container must be in good condition, compatible with the chemical, and free from leaks or cracks.[1][8][9]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings.[2][8][10] Do not use chemical formulas or abbreviations.[8][9]
-
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[1][6][8]
-
Storage :
II. Contaminated Labware
Disposable items such as gloves, weighing paper, and pipette tips contaminated with this compound must be collected and disposed of as solid hazardous waste.[1] Empty chemical containers must be triple-rinsed with an appropriate solvent, and the rinsate must be collected as hazardous waste.[8][9][12] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste.[8]
III. Arranging for Waste Pickup
Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][2] Laboratory personnel should not transport hazardous waste.[1]
Experimental Protocol: Chemical Neutralization (for residual amounts)
For small residual amounts, chemical neutralization through oxidation may be an option to render the waste less hazardous before collection. This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with institutional and local regulations.[2]
Materials:
-
5% sodium hypochlorite solution (household bleach)
-
Suitable reaction container
-
Stirring apparatus
-
pH indicator paper or meter
-
Appropriate acid or base for neutralization
Procedure:
-
Preparation : In a suitable container within a chemical fume hood, prepare a 5% sodium hypochlorite solution.[2]
-
Reaction : Slowly add the this compound waste to the bleach solution with stirring. Allow the mixture to stand overnight to permit oxidation of the thiourea compound.[2]
-
Neutralization and Disposal : After the reaction is complete, check the pH of the solution. Neutralize it with a suitable acid or base as required. The final solution should be collected as hazardous waste. Confirm with your EHS office before any alternative disposal method, as drain disposal is generally not permitted.[2][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uaf.edu [uaf.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. hillbrothers.com [hillbrothers.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. mtu.edu [mtu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. nems.nih.gov [nems.nih.gov]
Safe Handling and Disposal of (3,4-Dimethylphenyl)thiourea: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (3,4-Dimethylphenyl)thiourea. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Essential Safety Information
This compound, similar to other thiourea compounds, is anticipated to be harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2][3][4] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |
Physical and Chemical Properties (Data for Thiourea)
| Property | Value |
| Physical State | Solid, Crystalline Powder |
| Appearance | White |
| Odor | Odorless |
| Melting Point | ~176°C |
| Solubility | Soluble in water and alcohol. |
| Vapor Pressure | 0.00000009975 hPa |
| Relative Density | 1.405 @ 20°C |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]
-
Containment: When weighing or transferring the powder, use a balance with a draft shield or conduct the operation in a glove box to prevent the generation and dispersal of dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[7] A lab coat or chemical-resistant apron must be worn. Ensure that clothing covers all exposed skin. |
| Respiratory Protection | If dust cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[7] |
Handling and Hygiene
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.
-
No Personal Items: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
-
Handwashing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Store in a locked cabinet.[2][6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused chemical, contaminated gloves, bench paper, and weighing boats, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1]
-
Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
